DMT-2'-OMe-dA(bz) phosphoramidite
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C49H56N7O8P |
|---|---|
Molekulargewicht |
902.0 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide |
InChI |
InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1 |
InChI-Schlüssel |
BECWGTDZHSWGIY-LMHOODDUSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of DMT-2'-OMe-dA(bz) Phosphoramidite in Modern Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nucleic acid therapeutics and diagnostics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal (B13267) of available modifications, the 2'-O-methylation of ribonucleosides stands out as a critical alteration that confers desirable properties for a range of applications, most notably in antisense therapy. DMT-2'-OMe-dA(bz) phosphoramidite (B1245037) is a key building block in the synthesis of these modified oligonucleotides. This technical guide provides an in-depth exploration of its applications, the quantitative impact of the 2'-O-methyl modification, and detailed protocols for its incorporation into synthetic oligonucleotides.
Core Applications of DMT-2'-OMe-dA(bz) Phosphoramidite
This compound is an essential reagent for the automated solid-phase synthesis of oligonucleotides containing 2'-O-methyladenosine. The incorporation of this modified nucleoside offers several key advantages:
-
Enhanced Nuclease Resistance: The presence of the 2'-O-methyl group provides significant protection against degradation by both endonucleases and exonucleases found in biological fluids. This increased stability extends the in vivo half-life of the oligonucleotide, a crucial factor for therapeutic applications.
-
Increased Duplex Stability: The 2'-O-methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form helices. This pre-organization of the sugar pucker leads to a more stable duplex when the modified oligonucleotide binds to its complementary RNA target.
-
Modulation of Biological Activity: In the context of antisense oligonucleotides, the 2'-O-methyl modification can be strategically employed to either elicit or prevent the cleavage of the target RNA by RNase H. This allows for precise control over the mechanism of gene silencing. It can also be used to sterically block translation or splicing processes.
These properties make oligonucleotides synthesized with this compound invaluable tools in various research and therapeutic areas, including:
-
Antisense Oligonucleotides (ASOs): For the sequence-specific downregulation of gene expression.
-
Small Interfering RNAs (siRNAs): To improve the stability and reduce off-target effects.
-
Aptamers: To enhance their binding affinity and biological stability.
-
Diagnostic Probes: For increased sensitivity and longevity in hybridization-based assays.
Quantitative Data on 2'-O-Methyl Modification
The incorporation of 2'-O-methylated nucleosides has a quantifiable impact on the physicochemical properties of oligonucleotides. The following tables summarize key data points.
Table 1: Enhancement of Duplex Thermal Stability (Tm)
| Duplex Composition | Tm (°C) of Unmodified Duplex | Tm (°C) of 2'-O-Methylated Duplex | ΔTm per Modification (°C) |
| 14-mer U-tract RNA / 14-mer A-tract RNA | 24 | 36 (fully modified U-tract) | ~0.86 |
| RNA / DNA Hybrid | Varies by sequence | Varies by sequence | +1.3 |
Table 2: Nuclease Resistance
| Oligonucleotide Type | Half-life in Human Serum |
| Unmodified Oligodeoxynucleotide | 1.5 hours[1] |
| Fully 2'-O-Methylated siRNA | >24 to 48 hours in 50% serum[2] |
Table 3: Solid-Phase Synthesis Coupling Efficiency
| Phosphoramidite Type | Typical Coupling Time | Typical Stepwise Coupling Efficiency |
| Standard Deoxynucleoside Phosphoramidites | ~20 seconds | >99% |
| 2'-O-Protected Ribonucleoside Phosphoramidites (including 2'-O-Methyl) | 5 - 20 minutes[3][4] | 98+%[5] |
Experimental Protocols
The following section details the methodologies for the incorporation of this compound into oligonucleotides via automated solid-phase synthesis.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method, which consists of a four-step cycle for each nucleotide addition.
1. Detritylation (De-blocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent (e.g., Dichloromethane or Toluene).
-
Procedure: The 5'-O-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the acidic solution. The resulting free 5'-hydroxyl group is then available for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.
2. Coupling:
-
Reagents:
-
This compound solution (typically 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the tetrazole solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Time: Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time of 5 to 20 minutes is recommended to ensure high coupling efficiency.[3][4]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine or pyridine.
-
Cap B: N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.
4. Oxidation:
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
1. Cleavage from Solid Support and Base Deprotection:
-
Reagent: A 1:1 (v/v) mixture of concentrated Ammonium (B1175870) Hydroxide and 40% aqueous Methylamine (AMA).[6][7]
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the vial.
-
Incubate the vial at 65°C for 10-15 minutes.[6][8] This step cleaves the oligonucleotide from the support and removes the benzoyl (bz) protecting group from the adenine (B156593) base. The 2'-O-methyl group is stable under these conditions.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
Protocol 3: Purification
Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. Polyacrylamide gel electrophoresis (PAGE) is a common method for achieving high purity.
1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Materials:
-
Denaturing polyacrylamide gel (e.g., 12-20%) containing 7-8 M urea.
-
TBE buffer (Tris/Borate/EDTA).
-
Loading dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol).
-
-
Procedure:
-
Resuspend the dried oligonucleotide in loading dye.
-
Heat the sample at 90-95°C for 5 minutes to denature any secondary structures.
-
Load the sample onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved (monitored by the tracking dyes).
-
Visualize the oligonucleotide bands using UV shadowing or by staining with a suitable dye.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice by crush-and-soak method in a suitable buffer (e.g., 0.5 M ammonium acetate).
-
Desalt the purified oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of gene silencing by 2'-O-methylated ASOs.
Caption: Automated solid-phase synthesis cycle for oligonucleotides.
Caption: Structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Impact of 2'-O-Methyl Modification on RNA Strands: A Technical Guide for Researchers and Drug Developers
An in-depth exploration of the synthesis, biophysical properties, and therapeutic applications of 2'-O-methylated RNA oligonucleotides.
The strategic chemical modification of RNA oligonucleotides has become a cornerstone of modern molecular biology and drug development. Among the various modifications, the methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methyl or 2'-OMe) stands out as a versatile and widely adopted strategy to enhance the therapeutic potential of RNA-based molecules. This technical guide provides a comprehensive overview of the core properties of 2'-OMe modified RNA strands, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel RNA therapeutics.
Core Properties of 2'-O-Methyl RNA
The introduction of a methyl group at the 2' position of the ribose fundamentally alters the physicochemical properties of an RNA strand, imparting a range of desirable characteristics for therapeutic and research applications.
Enhanced Nuclease Resistance
Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases present in biological fluids and intracellularly. The 2'-OMe modification provides a steric shield, significantly increasing the resistance of the phosphodiester backbone to cleavage by both endo- and ribonucleases.[1] This enhanced stability is a critical attribute for in vivo applications, prolonging the half-life of RNA-based drugs and thereby increasing their therapeutic window.
Increased Thermal Stability of Duplexes
The 2'-OMe modification pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices. This conformational rigidity leads to a more stable duplex when the 2'-OMe modified strand hybridizes with a complementary RNA strand.[2] The increased thermal stability, quantified by a higher melting temperature (Tm), is advantageous for applications requiring strong and specific binding to a target RNA molecule.
Modulation of Protein Interactions
The 2'-hydroxyl group of RNA is a key site for interactions with various proteins. The methylation of this group can modulate these interactions. A crucial example is the interaction with RNase H. While antisense oligonucleotides containing a stretch of unmodified DNA can recruit RNase H to cleave the target RNA, 2'-OMe modifications abrogate this activity.[3] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA "gap" is flanked by 2'-OMe modified wings to combine nuclease resistance with RNase H-mediated target degradation. Conversely, in the context of small interfering RNAs (siRNAs), strategic 2'-OMe modifications can be tolerated by the RNA-induced silencing complex (RISC) and can even enhance its loading and activity.
Quantitative Data on the Effects of 2'-OMe Modification
The following tables summarize key quantitative data illustrating the impact of 2'-O-methylation on the properties of RNA strands.
Table 1: Thermal Stability (Tm) of 2'-OMe Modified RNA Duplexes
| Duplex Composition | Sequence Context | Tm (°C) of Unmodified Duplex | Tm (°C) of 2'-OMe Modified Duplex | ΔTm (°C) | Reference |
| U14/A14 | Homopolymer | 24 | 36 | +12 | [4] |
| UOH14/AOMe14 | Homopolymer | 24 | 24 | 0 | [5] |
| (CU)7/(AG)7 | Mixed Sequence | - | - | - | [4] |
| (GACU)3/(AGUC)3 | Mixed Sequence | - | - | - | [4] |
| 2'-O-MCEM-rU12/rA12 | Modified Uridine | - | Significantly more stable than unmodified | - | [6] |
Table 2: In Vitro Activity of 2'-OMe Modified siRNAs (IC50 Values)
| Target Gene | siRNA Modification Pattern | IC50 (nM) | Reference |
| HIV-1 TAR RNA | T1 + T20 modified (jcLNA) | 0.5 ± 0.1 | [7] |
| HIV-1 TAR RNA | T1 + T20 modified (6'(R)-O-Tol-jcLNA-T) | 3.2 ± 0.9 | [7] |
| CTNNB1 | ss-siRNA | 1.7-fold lower than siRNA | [8] |
| SARS-CoV-2 | anti-COVID siRNA-30 | 0.02 | [9] |
| Various | 2'-OMe at guide strand position 20 | Increased IC50 (decreased potency) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and development of 2'-OMe modified RNA strands. The following sections provide outlines of key experimental protocols.
Solid-Phase Synthesis of 2'-O-Methyl RNA Oligonucleotides
Objective: To chemically synthesize RNA oligonucleotides incorporating 2'-O-methylated phosphoramidites.
-
Preparation of Phosphoramidites: Weigh the desired 2'-OMe phosphoramidite (B1245037) monomers (A, C, G, U) and dissolve in anhydrous acetonitrile (B52724) to a concentration of 0.1 M in amber glass bottles under an inert atmosphere (e.g., argon).
-
Synthesizer Setup: Load the phosphoramidite solutions, along with standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution), onto an automated solid-phase DNA/RNA synthesizer.
-
Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's software.
-
Automated Synthesis: Initiate the synthesis program. The synthesis proceeds in a stepwise manner on a solid support (e.g., controlled pore glass - CPG), with each cycle consisting of deblocking, coupling, capping, and oxidation steps.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the solid support with a mixture of aqueous methylamine (B109427) and ammonia (B1221849) to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.
-
To remove the 2'-O-silyl protecting groups (if used), treat the solution with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride).
-
-
Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified oligonucleotide using a reverse-phase cartridge. Quantify the final product by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.
Serum Stability Assay
Objective: To assess the resistance of 2'-OMe modified RNA to degradation by nucleases in serum.
-
Oligonucleotide Preparation: Prepare a stock solution of the 2'-OMe modified RNA and an unmodified control RNA at a known concentration.
-
Incubation with Serum: In separate microcentrifuge tubes, mix a defined amount of each oligonucleotide with fetal bovine serum (FBS) to a final concentration of 50%.
-
Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), remove an aliquot from each reaction.
-
Sample Quenching: Immediately mix the collected aliquot with an equal volume of a denaturing loading dye (e.g., formamide-based) to stop the enzymatic reaction and store at -20°C.
-
Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a gel documentation system. The disappearance of the full-length oligonucleotide band over time indicates degradation. Quantify the band intensity to determine the degradation kinetics.
RNase H Cleavage Assay
Objective: To determine if a 2'-OMe modified antisense oligonucleotide can mediate RNase H cleavage of a target RNA.
-
Substrate Preparation: Prepare a target RNA molecule, which can be radiolabeled or fluorescently labeled for detection. Also, prepare the antisense oligonucleotide (e.g., a gapmer with a central DNA region and 2'-OMe modified flanks).
-
Hybridization: Anneal the antisense oligonucleotide to the target RNA by heating the mixture and allowing it to cool slowly to form a DNA-RNA hybrid.
-
Enzymatic Reaction:
-
Set up the reaction by adding RNase H and the appropriate reaction buffer to the hybridized substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.
-
Analysis: Analyze the reaction products by denaturing PAGE.
-
Detection: If using a labeled substrate, visualize the cleavage products by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure and conformational changes of 2'-OMe modified RNA.
-
Sample Preparation: Dissolve the purified 2'-OMe modified RNA oligonucleotide in a suitable buffer (e.g., sodium phosphate buffer with NaCl). Ensure the buffer components have low absorbance in the far-UV region.
-
Instrument Setup: Calibrate and set up the CD spectrometer. Set the desired parameters, including wavelength range (typically 190-320 nm for nucleic acids), bandwidth, and temperature.
-
Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette to be used for the sample.
-
Sample Measurement: Place the cuvette containing the RNA sample in the spectrometer and record the CD spectrum.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum provides information about the secondary structure. An A-form helix, characteristic of RNA and 2'-OMe RNA duplexes, typically shows a positive peak around 260-270 nm and a negative peak around 210 nm.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to 2'-OMe modified RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. youtube.com [youtube.com]
A Technical Guide to DMT-2'-OMe-dA(bz) Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on DMT-2'-OMe-dA(bz) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document outlines its commercial sources, key quality specifications, and detailed protocols for its application in solid-phase synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.
Introduction to 2'-O-Methyl RNA and DMT-2'-OMe-dA(bz) Phosphoramidite
The 2'-O-methyl (2'-OMe) modification is one of the most common and important chemical modifications applied to RNA oligonucleotides. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This seemingly simple alteration confers several advantageous properties to the RNA molecule, making it a valuable tool in therapeutic and diagnostic applications.[1]
Key benefits of 2'-O-Methylation include:
-
Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[1] This increased stability is critical for in vivo applications of RNA-based therapeutics.
-
Increased Duplex Stability: 2'-O-methylated oligonucleotides form more stable duplexes with complementary RNA strands compared to their unmodified counterparts.[1]
-
Reduced Immunogenicity: The modification can help in evading the innate immune response that is often triggered by foreign RNA molecules.
This compound is the chemically activated form of 2'-O-methyladenosine used in automated solid-phase oligonucleotide synthesis. The key chemical groups are:
-
DMT (4,4'-Dimethoxytrityl): A protecting group on the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.
-
2'-OMe (2'-O-Methyl): The modification at the 2'-position of the ribose sugar.
-
dA(bz) (N6-benzoyl-deoxyadenosine): The adenine (B156593) nucleobase with a benzoyl protecting group on the exocyclic amine to prevent side reactions during synthesis.
-
Phosphoramidite: The reactive phosphite (B83602) triester group at the 3'-position, which, upon activation, forms the internucleotide phosphodiester bond.
Commercial Suppliers and Quantitative Specifications
Several reputable suppliers provide this compound for research and commercial purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison.
| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Recommended Coupling Time |
| Sigma-Aldrich | A211100 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.96 | ≥99.0% (HPLC), ≥99% (³¹P-NMR) | Not specified, but generally longer for 2'-OMe |
| Glen Research | 10-3100 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.97 | Not explicitly stated, but high quality for oligo synthesis | 6 minutes[2][3] |
| Hongene | PR1-001 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.96 | ≥98.0% (HPLC) | Not specified |
| Biosynth | PB08471 / 110782-31-5 | C₄₈H₅₄N₇O₈P | 887.98 | Not specified | Not specified |
Experimental Protocol: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides
The following is a detailed methodology for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer. The process follows the standard phosphoramidite chemistry cycle.[][5][6]
Materials and Reagents:
-
This compound and other required phosphoramidites (e.g., for C, G, and U) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.
-
Activator Solution: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile.
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping Solution B: N-Methylimidazole in THF.
-
Oxidizing Solution: Iodine in THF/water/pyridine.
-
Anhydrous acetonitrile for washing steps.
-
Cleavage and Deprotection Solution: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).
Instrumentation:
-
Automated DNA/RNA oligonucleotide synthesizer.
Procedure:
The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide.
-
Step 1: Deblocking (Detritylation)
-
The CPG solid support is treated with the deblocking solution to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.
-
The resulting trityl cation is washed away with anhydrous acetonitrile. The orange color of the trityl cation can be quantified to monitor coupling efficiency.
-
-
Step 2: Coupling
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
A coupling time of approximately 6 minutes is recommended for 2'-OMe phosphoramidites to ensure high coupling efficiency.[2][3]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.
-
This step is crucial to prevent the formation of deletion mutations (n-1 shortmers) in the final product.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.
-
This step completes the addition of one nucleotide.
-
-
Chain Elongation
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
-
Final Deblocking
-
After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
-
-
Cleavage and Deprotection
-
The solid support is treated with the AMA solution at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1.5 hours).[5]
-
This step cleaves the oligonucleotide from the CPG support and removes the benzoyl (on adenine) and other base-protecting groups, as well as the cyanoethyl protecting groups from the phosphate backbone. The 2'-O-methyl group remains intact during this process.[7]
-
-
Purification
-
The cleaved and deprotected oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length, DMT-on product from shorter failure sequences.
-
The DMT group is then removed, and the final product is desalted.
-
Mandatory Visualizations
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Logical Relationship of Protecting Groups
The following diagram illustrates the key protecting groups on the this compound and their roles in the synthesis process.
Caption: Protecting groups on this compound.
Conclusion
This compound is an essential reagent for the synthesis of modified RNA oligonucleotides with enhanced stability and binding affinity. The standardized solid-phase synthesis protocols allow for its efficient incorporation into custom sequences. Careful selection of a reputable commercial supplier and adherence to optimized synthesis and deprotection protocols are critical for obtaining high-quality 2'-O-methylated RNA for research, diagnostic, and therapeutic applications.
References
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.1. Chemical Solid-Phase RNA Synthesis [bio-protocol.org]
- 7. glenresearch.com [glenresearch.com]
Methodological & Application
Incorporation of 2'-O-Methyl-deoxyadenosine (2'-OMe-dA) into Antisense Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A critical challenge in the development of ASO therapeutics is their susceptibility to nuclease degradation and the need for high binding affinity to their target RNA. Chemical modifications to the oligonucleotide backbone and sugar moieties are employed to overcome these limitations. Among these, the incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, including 2'-O-Methyl-deoxyadenosine (2'-OMe-dA), represents a key second-generation advancement in ASO technology.
This document provides detailed application notes on the benefits of incorporating 2'-OMe-dA into ASOs, presents quantitative data on the resulting properties, and offers comprehensive protocols for the synthesis and evaluation of these modified oligonucleotides.
Application Notes
The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. This seemingly minor alteration confers several advantageous properties to ASOs:
-
Enhanced Nuclease Resistance: The 2'-OMe modification provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids and cells.[1][2] This increased stability prolongs the half-life of the ASO, leading to a more sustained therapeutic effect. While phosphorothioate (B77711) (PS) linkages are a common first-generation modification to enhance nuclease resistance, the addition of 2'-OMe modifications can further improve stability.[3]
-
Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA:DNA hybrids.[4] This pre-organization of the sugar moiety increases the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity.[5][6] An increase in binding affinity can lead to enhanced potency of the ASO.
-
Reduced Immunostimulatory Effects: Compared to some other modifications, 2'-OMe modifications are generally associated with a lower immunostimulatory profile. This is a crucial consideration for in vivo applications to minimize potential side effects.
-
RNase H Activity Modulation (Gapmer Design): ASOs fully modified with 2'-OMe nucleotides do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[7] To harness the potent gene silencing mechanism of RNase H-mediated cleavage, a "gapmer" design is employed.[8] In this configuration, a central "gap" of unmodified or phosphorothioate-modified DNA bases (typically 8-10 nucleotides) is flanked by "wings" of 2'-OMe modified nucleotides.[8][9] The 2'-OMe wings provide nuclease resistance and high binding affinity, while the DNA gap allows for RNase H recognition and cleavage of the target mRNA.
Data Presentation
Table 1: Thermal Stability (Tm) of ASO-RNA Duplexes
The melting temperature (Tm) is a critical parameter for assessing the binding affinity of an ASO to its target RNA. Higher Tm values indicate more stable duplex formation.
| Oligonucleotide Composition | Sequence Context | Tm (°C) | ΔTm per modification (°C) | Reference |
| Unmodified DNA/RNA Hybrid (20mer) | bcl-2 mRNA target | 55 - 66 | - | [5] |
| 2'-OMe Modified ASO/RNA Hybrid (20mer) | bcl-2 mRNA target | 69 - >82 | +0.65 to >+0.8 | [5] |
| Unmodified DNA (U14)/RNA (A14) | Poly(A)/Poly(U) | 24 | - | [] |
| 2'-OMe Modified DNA (U14)/RNA (A14) | Poly(A)/Poly(U) | 36 | +0.86 | [] |
| 2'-MOE Modified ASO | General | - | +0.9 to +1.6 | [6] |
Note: ΔTm is an approximation and can vary depending on the sequence context and the number of modifications.
Table 2: Nuclease Resistance of Modified ASOs
While specific half-life data is highly dependent on the experimental conditions (e.g., type of nuclease, concentration, biological matrix), the following table provides a qualitative and semi-quantitative comparison of the nuclease resistance conferred by 2'-OMe modifications.
| Oligonucleotide Modification | Nuclease Resistance Level | Half-life (t1/2) | Reference |
| Unmodified DNA | Low | Minutes | [1] |
| Phosphorothioate (PS) | Moderate to High | Hours to Days | |
| 2'-O-Methyl (2'-OMe) | Moderate | Hours | |
| PS + 2'-O-Methyl (Gapmer) | High | Days | |
| 2'-O-Methoxyethyl (2'-MOE) + PS (Gapmer) | Very High | Over a dozen days |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-OMe-dA Modified Antisense Oligonucleotides
This protocol outlines the standard phosphoramidite (B1245037) chemistry for the automated solid-phase synthesis of ASOs containing 2'-OMe-dA.[11][12]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
2'-O-Methyl-dA phosphoramidite and other required phosphoramidites (DNA, 2'-OMe-RNA)
-
Activator solution (e.g., 5-Ethylthiotetrazole)
-
Oxidizing solution (Iodine solution)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Preparation: Prepare solutions of phosphoramidites and other reagents according to the synthesizer manufacturer's instructions. Ensure all reagents are anhydrous.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution, exposing a free 5'-hydroxyl group. b. Coupling: The 2'-OMe-dA phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Cleavage and Deprotection: After the final synthesis cycle, the ASO is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude ASO product is purified using reverse-phase high-performance liquid chromatography (HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Desalting and Quantification: The purified ASO is desalted and quantified using UV spectrophotometry at 260 nm.
Protocol 2: Thermal Stability (Melting Temperature, Tm) Analysis
This protocol describes the determination of the Tm of an ASO-RNA duplex by monitoring the change in UV absorbance with increasing temperature.[4][13]
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
ASO and complementary target RNA oligonucleotide
-
Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation: Anneal the ASO and its complementary RNA target by mixing equimolar amounts in the melting buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Collection: Place the cuvette with the annealed sample into the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.
Protocol 3: In Vitro RNase H Cleavage Assay
This protocol provides a method to assess the ability of a gapmer ASO to mediate RNase H cleavage of a target RNA.[6]
Materials:
-
Gapmer ASO containing 2'-OMe wings and a DNA gap
-
Target RNA, labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P) at the 5' or 3' end
-
Recombinant RNase H (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Gel loading buffer (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system (fluorescence scanner or phosphorimager)
Procedure:
-
Hybridization: In a microcentrifuge tube, mix the labeled target RNA and the gapmer ASO in RNase H reaction buffer (without RNase H initially). The molar ratio of ASO to RNA should be in excess (e.g., 10:1) to ensure all target RNA is in a duplex form. Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H to the annealed duplex. The final concentration of the enzyme should be optimized, but a typical starting point is 0.1-1 U/reaction. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA to inactivate the RNase H.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). Run the gel until the dye front reaches the bottom.
-
Analysis: Visualize the RNA fragments using a fluorescence scanner or phosphorimager. The presence of cleavage products (smaller RNA fragments) in the lane with the gapmer ASO and RNase H indicates successful cleavage. The intensity of the cleavage product bands relative to the full-length RNA band can be quantified to determine the percentage of cleavage. Include a control reaction without RNase H to show that the cleavage is enzyme-dependent.
Mandatory Visualization
Caption: Mechanism of action for a 2'-OMe modified gapmer ASO.
Caption: Experimental workflow for the evaluation of 2'-OMe modified ASOs.
Caption: Relationship between 2'-OMe modification and ASO properties.
References
- 1. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Recommended Coupling Time for DMT-2'-OMe-dA(bz) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended coupling time and protocol for the use of 5'-O-Dimethoxytrityl-2'-O-methyl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-OMe-dA(bz) phosphoramidite) in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands, making it a valuable modification in the development of therapeutic oligonucleotides.
Factors Influencing Coupling Time
The optimal coupling time for this compound is not a single, fixed value but is influenced by several critical factors inherent to the solid-phase synthesis process. Achieving high coupling efficiency is paramount, as even a small decrease can significantly lower the yield of the full-length oligonucleotide, especially for longer sequences[1][2]. Key parameters that affect the coupling reaction include:
-
Steric Hindrance: The 2'-O-methyl group introduces steric bulk near the 3'-phosphoramidite group, which can slow down the coupling reaction compared to standard DNA phosphoramidites[3].
-
Activator Choice and Concentration: The type and concentration of the activator are critical. More potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can accelerate the coupling reaction compared to traditional activators like 1H-tetrazole[1][4].
-
Solvent and Reagent Purity: The use of anhydrous acetonitrile (B52724) is crucial. Any moisture will react with the activated phosphoramidite, reducing its effective concentration and lowering coupling efficiency[1][2][5]. The purity of the phosphoramidite itself is also a key factor[1].
-
Oligonucleotide Synthesizer: The specific make and model of the DNA/RNA synthesizer can influence the optimal coupling time due to differences in reagent delivery, flow rates, and reaction chamber design.
-
Sequence-Dependent Effects: The coupling efficiency can be influenced by the growing oligonucleotide sequence. For instance, GC-rich sequences may form secondary structures that hinder reagent access[].
Recommended Coupling Time and Optimization
Given the variables, a single recommended coupling time is not universally applicable. However, a general starting point can be established, followed by optimization for specific laboratory conditions.
For modified phosphoramidites, including 2'-O-methyl derivatives, a longer coupling time than that used for standard DNA phosphoramidites is generally recommended. While some suppliers suggest a 6-minute coupling time for similar 2'-modified phosphoramidites[7], a more conservative starting point is often advisable.
A common practice for sterically hindered phosphoramidites is to start with a longer coupling time and then optimize by reducing it in subsequent synthesis runs while monitoring the coupling efficiency[3].
Table 1: Recommended Starting Coupling Times and Optimization Range
| Phosphoramidite Type | Recommended Starting Time (minutes) | Typical Optimization Range (minutes) | Key Considerations |
| DMT-2'-OMe-dA(bz) | 10 - 15 | 5 - 20 | Steric hindrance from the 2'-OMe group necessitates a longer time than standard DNA amidites. Optimization is highly recommended. |
| Standard DNA | 2 - 5 | 1 - 7 | Less sterically hindered, allowing for shorter coupling times. |
Experimental Protocol: Optimization of Coupling Time
The following protocol outlines a method for determining the optimal coupling time for this compound on a given automated oligonucleotide synthesizer. The primary method for assessing coupling efficiency is through trityl cation monitoring[1]. The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, and the resulting cation has a distinct orange color with a strong absorbance that can be measured.
Materials
-
This compound
-
Standard DNA and other required RNA phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M DCI)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing reagent
-
Deblocking reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection reagents (e.g., AMA solution - Ammonium hydroxide/40% aqueous Methylamine 1:1)
Synthesis Procedure
-
Prepare Reagents: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure all other reagents are fresh and anhydrous.
-
Synthesizer Setup: Install the phosphoramidite and other reagents on the automated synthesizer.
-
Sequence Synthesis: Program the synthesizer to synthesize a test sequence. A simple homopolymer (e.g., a 10-mer of the 2'-OMe-A) or a mixed sequence containing the 2'-OMe-A amidite at various positions is suitable.
-
Set Initial Coupling Time: For the initial run, set the coupling time for the this compound to 15 minutes.
-
Monitor Trityl Cation Release: During the synthesis, monitor the absorbance of the trityl cation released after each coupling step. The synthesizer's software will typically record these values.
-
Analyze Data: After the synthesis is complete, analyze the trityl yield data. A consistent and high trityl yield throughout the synthesis indicates high coupling efficiency. A drop in yield after the addition of the 2'-OMe-A amidite may suggest incomplete coupling.
-
Optimization Runs: Perform subsequent synthesis runs, decreasing the coupling time in increments (e.g., to 12, 10, 8, and 6 minutes). Compare the trityl yields for each run.
-
Determine Optimal Time: The optimal coupling time is the shortest duration that consistently provides the highest coupling efficiency (typically >99%).
-
Optional Double Coupling: For particularly difficult couplings or to maximize yield, a "double coupling" step can be implemented. This involves repeating the coupling step with fresh phosphoramidite and activator before the capping step[3][8].
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis cycle, with an emphasis on the coupling step for this compound.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Signaling Pathway of Phosphoramidite Activation and Coupling
The following diagram illustrates the chemical activation of the phosphoramidite and its subsequent coupling to the growing oligonucleotide chain.
Caption: Activation and coupling of a phosphoramidite monomer.
By following these guidelines and performing the recommended optimization protocol, researchers can determine the ideal coupling time for this compound in their specific experimental setup, leading to high-yield and high-purity synthesis of 2'-O-methyl modified oligonucleotides for a wide range of research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 7. shop.hongene.com [shop.hongene.com]
- 8. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyl (2'-O-Me) RNA/DNA chimeric oligonucleotides are synthetic nucleic acid sequences that incorporate both 2'-O-methylated RNA and standard deoxyribonucleic acid (DNA) monomers. This strategic combination of chemical modifications yields oligonucleotides with enhanced properties, making them invaluable tools in molecular biology, diagnostics, and therapeutics. The 2'-O-methyl modification, where a methyl group is added to the 2' hydroxyl of the ribose sugar, confers significant nuclease resistance, increases thermal stability, and enhances binding affinity to complementary RNA targets.[1][2][3][4][5] These chimeras are particularly advantageous for applications such as antisense therapy, gene silencing, miRNA modulation, and targeted gene correction.[1][6]
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 2'-O-Methyl RNA/DNA chimeric oligonucleotides.
Key Properties and Applications
The unique characteristics of 2'-O-Me RNA/DNA chimeras make them suitable for a wide range of applications:
-
Enhanced Nuclease Resistance: The 2'-O-methyl modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and activity in biological systems.[1][2][3] The combination with phosphorothioate (B77711) linkages further increases this resistance.[1][2]
-
Increased Thermal Stability: 2'-O-Me RNA modifications increase the melting temperature (Tm) of the duplex formed with a complementary RNA strand, indicating a higher binding affinity.[1][3]
-
A-form Helix Conformation: The 2'-O-methyl group favors a C3'-endo sugar pucker, which promotes an A-form helical structure, similar to that of an RNA:RNA duplex.[1]
-
Reduced Immunogenicity: The modification can reduce the likelihood of the oligonucleotide being recognized as an foreign nucleic acid by the immune system.[4]
Primary Applications Include:
-
Antisense Oligonucleotides (ASOs): By binding to target mRNA, these chimeras can modulate gene expression, for instance, by inducing RNase H-mediated degradation of the mRNA or by sterically blocking translation.[1][3]
-
Gene Silencing and RNA Interference (RNAi): Chimeric siRNAs can be designed to have increased stability and efficacy in the RNAi pathway.[1]
-
Exon Skipping: In diseases like Duchenne muscular dystrophy, these oligonucleotides can be used to induce the skipping of a specific exon during pre-mRNA splicing to restore the reading frame and produce a functional protein.[1]
-
Diagnostics: The high specificity and stability of these probes are beneficial in various diagnostic assays.[3]
Data Presentation
Table 1: Typical Synthesis Yields for 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides
| Synthesis Scale | Expected Yield (OD260 units) | Approximate Yield (mg) |
| 0.2 µmole | 2 - 8 | 0.07 - 0.27 |
| 1.0 µmole | 10 - 40 | 0.33 - 1.33 |
| 15 µmole | 150 - 400 | 5.0 - 13.3 |
Yields for 2'-O-Methyl modified oligonucleotides are comparable to standard DNA synthesis yields and are generally higher than for unmodified RNA due to the higher coupling efficiency of 2'-O-Methyl phosphoramidites.[2][5][7] Actual yields can vary based on sequence length, complexity, and the efficiency of synthesis and purification.
Table 2: Impact of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Maximum Yield |
| 99.5% | 86.5% |
| 99.0% | 74.7% |
| 98.0% | 55.5% |
| 95.0% | 21.5% |
The theoretical yield is calculated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings). For a 30-mer, there are 29 couplings.[7] This table highlights the critical importance of maintaining high coupling efficiency during synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl RNA/DNA Chimeric Oligonucleotides
This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using the phosphoramidite (B1245037) method on a standard DNA/RNA synthesizer (e.g., ABI 394).[8][9]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[10][11]
-
DNA and 2'-O-Methyl RNA phosphoramidite monomers (A, C, G, T/U) with appropriate protecting groups.
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)).[12]
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[13]
-
Oxidizing solution (e.g., iodine in water/pyridine).[13]
-
Deblocking agent (e.g., 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)).[12]
-
Anhydrous acetonitrile.
Workflow Diagram:
Figure 1: Automated solid-phase synthesis cycle for oligonucleotides.
Procedure:
-
Preparation: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column containing the initial nucleoside.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction.[9]
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.
-
Coupling: The next phosphoramidite monomer (either DNA or 2'-O-Me RNA) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A high coupling efficiency (ideally >99.5%) is crucial for obtaining a high yield of the full-length product.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer in the desired sequence.
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[10]
-
Appropriate safety equipment (fume hood, safety glasses, gloves).
Procedure:
-
Cleavage: After synthesis, the CPG support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the solid support.
-
Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., at 55-65°C for several hours) to remove the protecting groups from the phosphate backbone and the nucleobases.
-
Evaporation: The solution is then cooled, and the ammonia/methylamine is evaporated to yield the crude oligonucleotide.
Protocol 3: Purification of Chimeric Oligonucleotides
Purification is essential to remove truncated sequences, failed sequences, and residual protecting groups.[14]
Method 1: Polyacrylamide Gel Electrophoresis (PAGE)
-
The crude oligonucleotide is reconstituted in loading buffer.
-
The sample is loaded onto a denaturing polyacrylamide gel.
-
Electrophoresis is performed to separate the oligonucleotides based on size.
-
The band corresponding to the full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the oligonucleotide is eluted.
-
The eluted oligonucleotide is desalted using a C18 cartridge.[10]
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Ion-Exchange HPLC: Separates oligonucleotides based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.[14]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is particularly useful for DMT-on purification, where the full-length product retains the hydrophobic DMT group and is strongly retained on the column, allowing for efficient separation from shorter, DMT-off failure sequences.[12]
Protocol 4: Characterization and Quality Control
1. Mass Spectrometry:
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity and purity.[12]
2. UV-Visible Spectroscopy:
-
The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).
-
Thermal melting analysis (UV melting) is performed by monitoring the change in absorbance at 260 nm as a function of temperature to determine the melting temperature (Tm) of the chimeric oligonucleotide when hybridized to its complementary strand.[12][15]
3. Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy can be used to confirm the helical conformation (A-form, B-form) of the chimeric oligonucleotide and its duplexes.[10]
Application Example: Antisense Mediated Gene Silencing
2'-O-Me RNA/DNA chimeras are frequently used as "gapmer" antisense oligonucleotides.
Design:
-
A central "gap" of DNA monomers (typically 8-10 bases) is flanked by "wings" of 2'-O-Me RNA monomers.
Mechanism of Action:
Figure 2: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.
-
Hybridization: The gapmer ASO enters the cell and binds to the complementary target mRNA sequence. The 2'-O-Me wings provide high binding affinity and nuclease stability.
-
RNase H Recruitment: The DNA:RNA hybrid formed in the central gap region is a substrate for RNase H.[3]
-
mRNA Cleavage: RNase H specifically cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA.[16]
-
Gene Silencing: The degradation of the mRNA prevents its translation into protein, resulting in the silencing of the target gene.
Conclusion
The synthesis of 2'-O-Methyl RNA/DNA chimeric oligonucleotides is a well-established process that yields powerful molecular tools for research and therapeutic development. Their enhanced stability, high target affinity, and versatile applications make them a cornerstone of modern nucleic acid chemistry. By following standardized protocols for synthesis, purification, and characterization, researchers can reliably produce high-quality chimeric oligonucleotides for a wide array of innovative applications.
References
- 1. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 2. Chimeric Linkage Oligo Modifications from Gene Link [genelink.com]
- 3. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. DNA/2'-O-Methyl RNA Chimera - Creative Biolabs [creative-biolabs.com]
- 5. Gene Link Contact Information [genelink.com]
- 6. Therapeutic application of chimeric RNA/DNA oligonucleotide based gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 13. atdbio.com [atdbio.com]
- 14. ymcamerica.com [ymcamerica.com]
- 15. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2'-O-Methyl (2'-OMe) Modified Oligonucleotides by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic and diagnostic potential of synthetic oligonucleotides, including those with 2'-O-Methyl (2'-OMe) modifications, has grown significantly. These modifications enhance nuclease resistance and binding affinity, making them promising candidates for various applications.[1][2] The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably generates a range of impurities.[3][4] These impurities often include shorter sequences (shortmers or failure sequences), longer sequences (longmers), and other by-products from incomplete deprotection or side reactions.[][6][7] For therapeutic applications, in particular, achieving high purity is a critical regulatory and safety requirement.
High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides due to its high resolution and scalability.[8][9][10] Ion-pair reversed-phase (IP-RP) HPLC is a widely used and effective technique for this purpose.[2][4][11] This method utilizes an ion-pairing agent to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, allowing for separation based on hydrophobicity on a reversed-phase column.[2][11] Anion-exchange (AX) chromatography, which separates oligonucleotides based on charge, is another valuable technique, especially for longer sequences or those with significant secondary structures.[10][12][13]
This document provides detailed application notes and protocols for the purification of 2'-OMe modified oligonucleotides using HPLC, with a focus on IP-RP HPLC. It includes experimental workflows, quantitative data summaries, and detailed protocols for researchers, scientists, and drug development professionals.
Experimental Workflow for 2'-OMe Oligonucleotide Purification
The overall workflow for the purification of 2'-OMe modified oligonucleotides by HPLC involves several key stages, from initial analytical method development to final desalting and purity assessment of the purified product.
Caption: Overall workflow for the purification of 2'-OMe modified oligonucleotides.
Data Presentation: HPLC Purification Parameters
The following tables summarize typical experimental parameters for the analytical and preparative IP-RP HPLC purification of 2'-OMe modified oligonucleotides, based on established application notes.
Table 1: Analytical IP-RP HPLC Method Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Column | Agilent PLRP-S, 100 Å, 4.6 × 150 mm, 8 µm | Polymeric stationary phases offer good stability at high pH and temperature.[4] |
| Mobile Phase A | 100 mM Triethylammonium Acetate (B1210297) (TEAA) in Water, pH 7.0 | TEAA is a common ion-pairing agent for UV-based detection.[11][14] |
| 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water | TEA/HFIP is often used for LC-MS compatibility.[15] | |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier for eluting the oligonucleotide. |
| Gradient | 10-30% B over 20-30 minutes | A shallow gradient is often required to resolve closely related impurities.[14] |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Temperature | 50 - 80 °C | Elevated temperatures can improve peak shape and resolution by reducing secondary structures.[4] |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
| Sample Conc. | 2 mg/mL in Mobile Phase A | [8][9] |
| Injection Vol. | 5 - 20 µL | |
Table 2: Preparative IP-RP HPLC Scale-Up Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Column | Agilent PLRP-S, 100 Å, 25 × 150 mm, 8 µm | Direct scaling from the analytical column by increasing the internal diameter.[8][9] |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | |
| 100 mM Hexylamine, Acetic Acid, pH 7.0 | Hexylamine can be used as an alternative ion-pairing agent.[9] | |
| Mobile Phase B | Acetonitrile (ACN) | |
| Gradient | Scaled from analytical method | The gradient duration is often maintained while the flow rate is increased proportionally. |
| Flow Rate | 20 - 30 mL/min | Flow rate is scaled based on the cross-sectional area of the preparative column. |
| Temperature | Ambient or slightly elevated | High temperatures can be more difficult to control at the preparative scale.[4] |
| Detection | UV at 260 nm |
| Loading | Up to 20 mg on a 25 mm ID column |[9] |
Experimental Protocols
Protocol 1: Analytical Method Development for 2'-OMe Oligonucleotide Purification
This protocol outlines the steps for developing an analytical IP-RP HPLC method for the separation of a crude 2'-OMe modified oligonucleotide from its synthesis-related impurities.
-
Sample Preparation:
-
HPLC System Preparation:
-
Set up the HPLC system with an appropriate analytical reversed-phase column (e.g., Agilent PLRP-S, 4.6 x 150 mm).
-
Prepare fresh mobile phases. For example:
-
Mobile Phase A: 100 mM TEAA, pH 7.0 in water.
-
Mobile Phase B: Acetonitrile.
-
-
Purge the pump lines with the respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Set the column oven temperature to 60 °C.[16]
-
-
Chromatographic Run and Method Optimization:
-
Inject 10 µL of the prepared sample.
-
Run an initial scouting gradient (e.g., 10% to 40% B over 30 minutes) to determine the approximate elution time of the full-length product.
-
Optimize the gradient to achieve baseline separation between the main product peak and the major impurities (typically n-1 shortmers). This usually involves creating a shallower gradient around the elution point of the target oligonucleotide.[14]
-
Adjust the temperature if peak broadening is observed. Increasing the temperature can improve peak shape.[4]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak should correspond to the full-length 2'-OMe oligonucleotide.
-
Identify impurity peaks, which typically elute earlier than the main product.
-
The developed analytical method will serve as the basis for scaling up to preparative purification.
-
Protocol 2: Preparative Purification and Fraction Collection
This protocol describes the scale-up of the optimized analytical method for preparative purification of the 2'-OMe oligonucleotide.
-
Method Scale-Up:
-
Install a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 25 x 150 mm).
-
Adjust the flow rate according to the change in column diameter. The new flow rate can be calculated as: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².
-
Keep the gradient time the same as the optimized analytical method.
-
Prepare a larger volume of the crude oligonucleotide sample at a higher concentration (e.g., 5 mg/mL in Mobile Phase A).[8][9]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the desired volume of the concentrated crude sample. The total mass loaded will depend on the column capacity.
-
Run the scaled-up preparative method.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on time or UV signal threshold.
-
It is advisable to collect narrow time-sliced fractions across the main peak to allow for more precise pooling based on purity.[8]
-
-
Purity Analysis of Collected Fractions:
-
Analyze an aliquot of each collected fraction using the developed analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity specification (e.g., >95% pure).
-
Protocol 3: Post-Purification Desalting
Following IP-RP HPLC purification using buffers containing non-volatile salts like TEAA, a desalting step is crucial, especially for downstream biological applications or mass spectrometry analysis.[17][18]
Caption: Common methods for desalting purified oligonucleotides.
A. Desalting using Centrifugal Gel Filtration (Spin Columns):
This method is rapid and efficient for removing ion-pair reagents and salts.[17][18]
-
Column Equilibration:
-
Select a spin column with a molecular weight cutoff appropriate for the size of your oligonucleotide (e.g., 3K MWCO).
-
Equilibrate the spin column by adding ultrapure water and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times.
-
-
Sample Loading and Desalting:
-
Load the pooled, purified oligonucleotide fraction onto the equilibrated spin column.
-
Centrifuge the column at the recommended speed and time. The desalted oligonucleotide will be collected in the eluate. Salts and ion-pairing reagents are retained in the column matrix.[19]
-
-
Recovery:
-
The desalted sample is ready for quantification and downstream applications. This method typically results in high recovery of the oligonucleotide.[17]
-
B. Desalting by Ethanol Precipitation:
This is a traditional and cost-effective method for desalting.[19]
-
Initial Evaporation:
-
If the volume of the pooled fraction is large, reduce the volume using a vacuum concentrator (e.g., SpeedVac). This also helps to remove some of the volatile TEAA.[18]
-
-
Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (NaOAc), pH 5.2, to the concentrated oligonucleotide solution.
-
Add 3 volumes of cold absolute ethanol.
-
Mix well and incubate at -20 °C or -80 °C for at least 1 hour to precipitate the oligonucleotide.
-
-
Pelleting and Washing:
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4 °C to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol to remove residual salts.
-
Centrifuge again for 15 minutes, and carefully remove the supernatant.
-
-
Drying and Resuspension:
-
Air-dry or vacuum-dry the pellet to remove all traces of ethanol.
-
Resuspend the purified, desalted oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer.
-
Conclusion
The purification of 2'-OMe modified oligonucleotides to a high degree of purity is essential for their successful application in research, diagnostics, and therapeutics. Ion-pair reversed-phase HPLC is a robust and scalable technique that provides the necessary resolution to separate the full-length product from synthesis-related impurities. Careful method development at the analytical scale, followed by a well-executed scale-up to preparative chromatography, is key to achieving high-purity products. Post-purification desalting is a critical final step to ensure the suitability of the oligonucleotide for downstream applications. The protocols and data presented here provide a comprehensive guide for scientists and researchers working with 2'-OMe modified oligonucleotides.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. waters.com [waters.com]
- 3. prep-hplc.com [prep-hplc.com]
- 4. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. tsquality.ch [tsquality.ch]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. atdbio.com [atdbio.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. agilent.com [agilent.com]
- 19. polarisoligos.com [polarisoligos.com]
Application Notes and Protocols for Activators in 2'-O-Methyl Phosphoramidite Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides, particularly those containing 2'-O-Methyl (2'-OMe) RNA modifications, is of paramount importance in the development of therapeutic and diagnostic agents. The 2'-OMe modification offers enhanced nuclease resistance and increased binding affinity to complementary RNA strands. The efficiency of oligonucleotide synthesis is critically dependent on the coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain. This reaction is catalyzed by an activator, and the choice of activator can significantly impact coupling efficiency, reaction time, and the purity of the final product. This document provides a detailed overview of common activators used for 2'-O-Methyl phosphoramidite coupling, their performance characteristics, and detailed protocols for their use.
Activator Properties and Performance
The selection of an appropriate activator is a critical parameter in solid-phase oligonucleotide synthesis. The ideal activator should enable rapid and complete coupling of the 2'-O-Me phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain while minimizing side reactions. Key properties of an activator include its acidity (pKa) and nucleophilicity. The most commonly used activators for 2'-O-Me phosphoramidite coupling are 1H-Tetrazole and its derivatives, 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), as well as the imidazole (B134444) derivative, 4,5-Dicyanoimidazole (DCI).
Data Presentation: Activator Performance in 2'-O-Methyl Phosphoramidite Coupling
The following table summarizes the key properties and performance characteristics of common activators for 2'-O-Methyl phosphoramidite coupling reactions. Direct comparative studies under identical conditions for all 2'-O-Me phosphoramidites are not extensively available in the literature; therefore, the data presented is a consolidation of findings from various sources.
| Activator | pKa | Recommended Concentration | Typical Coupling Time for 2'-O-Me RNA | Coupling Efficiency | Key Characteristics & Remarks |
| 1H-Tetrazole | 4.8 | 0.45 M | 12 - 15 minutes[1][2] | Good | The historical standard activator. Less acidic than ETT and BTT. Can be slow for sterically hindered phosphoramidites like 2'-O-Me monomers. May require extended coupling times. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.5 M[2] | ~6 minutes | Very Good to Excellent | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator for both DNA and RNA synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.3 M[2] | ~3 minutes[1] | Excellent | More acidic than ETT, resulting in very fast coupling times. Often considered the activator of choice for RNA synthesis, including 2'-O-Me modifications, with reported coupling efficiencies >99%.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.0 M[1] | 3 - 15 minutes[1][4] | Excellent | Less acidic but more nucleophilic than tetrazole derivatives.[1] This combination leads to rapid coupling with a reduced risk of acid-catalyzed side reactions like detritylation.[1] It has shown superior performance in the synthesis of long or complex oligonucleotides, providing significantly higher yields of full-length product compared to tetrazole in some cases.[1] |
Note: Coupling efficiency is highly dependent on the specific 2'-O-Me phosphoramidite (A, C, G, or U), the solid support, the synthesizer, and the freshness and purity of all reagents. The values presented are indicative and should be optimized for specific applications.
Experimental Protocols
The following are detailed protocols for the use of ETT, BTT, and DCI as activators in the solid-phase synthesis of 2'-O-Methyl oligonucleotides. These protocols assume the use of a standard automated DNA/RNA synthesizer.
General Precautions and Reagent Preparation
-
All reagents, especially the acetonitrile (B52724) (ACN) diluent and the activator solutions, must be anhydrous. The presence of moisture significantly reduces coupling efficiency.
-
Phosphoramidite solutions should be prepared fresh in anhydrous ACN and used within a few days.
-
The synthesizer lines should be thoroughly flushed with anhydrous ACN before initiating the synthesis.
Protocol 1: 2'-O-Methyl Oligonucleotide Synthesis using 5-Ethylthio-1H-tetrazole (ETT) Activator
Reagents:
-
2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)
-
ETT Activator Solution (0.25 M in anhydrous ACN)
-
Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis.
-
Anhydrous Acetonitrile (ACN)
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Wash: Thoroughly wash the support with anhydrous ACN to remove the deblocking solution and any residual moisture.
-
Coupling: Deliver the 2'-O-Methyl phosphoramidite solution and the ETT activator solution simultaneously to the synthesis column. Allow a coupling time of 6 minutes .
-
Wash: Wash the support with anhydrous ACN.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride/N-methylimidazole).
-
Wash: Wash the support with anhydrous ACN.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
Wash: Thoroughly wash the support with anhydrous ACN to prepare for the next cycle.
-
Repeat the cycle for each subsequent monomer addition.
Protocol 2: 2'-O-Methyl Oligonucleotide Synthesis using 5-Benzylthio-1H-tetrazole (BTT) Activator
Reagents:
-
2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)
-
BTT Activator Solution (0.3 M in anhydrous ACN)[2]
-
Standard capping, oxidation, and deblocking solutions.
-
Anhydrous Acetonitrile (ACN)
Synthesis Cycle:
-
Deblocking: Remove the 5'-DMT group with 3% TCA or DCA in DCM.
-
Wash: Wash with anhydrous ACN.
-
Coupling: Co-deliver the 2'-O-Methyl phosphoramidite and BTT activator solutions. Due to the high activity of BTT, a shorter coupling time of 3 minutes is typically sufficient.[1]
-
Wash: Wash with anhydrous ACN.
-
Capping: Cap unreacted 5'-hydroxyls.
-
Wash: Wash with anhydrous ACN.
-
Oxidation: Oxidize the phosphite linkage.
-
Wash: Wash with anhydrous ACN.
-
Proceed to the next synthesis cycle.
Protocol 3: 2'-O-Methyl Oligonucleotide Synthesis using 4,5-Dicyanoimidazole (DCI) Activator
Reagents:
-
2'-O-Methyl phosphoramidites (A, C, G, U) (0.1 M in anhydrous ACN)
-
DCI Activator Solution (0.25 M in anhydrous ACN for routine synthesis)[1]
-
Standard capping, oxidation, and deblocking solutions.
-
Anhydrous Acetonitrile (ACN)
Synthesis Cycle:
-
Deblocking: Perform the standard detritylation step.
-
Wash: Wash with anhydrous ACN.
-
Coupling: Deliver the 2'-O-Methyl phosphoramidite and DCI activator solutions to the column. A coupling time of 3-5 minutes is generally recommended. For particularly difficult couplings or for the synthesis of very long oligonucleotides, the coupling time can be extended to 15 minutes.[4]
-
Wash: Wash with anhydrous ACN.
-
Capping: Perform the standard capping step.
-
Wash: Wash with anhydrous ACN.
-
Oxidation: Perform the standard oxidation step.
-
Wash: Wash with anhydrous ACN.
-
Continue with the subsequent cycles.
Visualization of Key Processes
Phosphoramidite Coupling Reaction Mechanism
The following diagram illustrates the general mechanism of the phosphoramidite coupling reaction, which is initiated by the activator.
Caption: General mechanism of phosphoramidite coupling.
Solid-Phase Oligonucleotide Synthesis Workflow
The diagram below outlines the cyclical nature of solid-phase oligonucleotide synthesis.
References
Application of 2'-O-Methyl Modifications in siRNA Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, unmodified siRNAs are susceptible to degradation by nucleases and can trigger an innate immune response. Chemical modifications are therefore essential to enhance their stability, specificity, and overall therapeutic potential. Among the most widely used modifications is the 2'-O-methyl (2'-OMe) substitution on the ribose sugar. This modification offers a favorable balance of increased nuclease resistance, reduced immune stimulation, and maintained gene silencing activity. These application notes provide a comprehensive overview of the strategic application of 2'-OMe modifications in siRNA design, supported by quantitative data and detailed experimental protocols.
Key Applications of 2'-OMe Modifications
The incorporation of 2'-OMe modifications into siRNA duplexes addresses several key challenges in their therapeutic development:
-
Enhanced Stability: The 2'-OMe group protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly extending the half-life of siRNAs in serum and within cells.[] This increased stability is crucial for achieving sustained gene silencing in vivo.
-
Reduced Immune Stimulation: Unmodified siRNAs can be recognized by Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[2] 2'-OMe modifications, particularly at specific positions within the siRNA sequence, can effectively abrogate this immune response, improving the safety profile of the therapeutic.[2][3]
-
Improved Specificity and Reduced Off-Target Effects: While chemical modifications can sometimes impact on-target activity, strategic placement of 2'-OMe groups, especially in the seed region of the guide strand, can reduce miRNA-like off-target effects.[4][5][6] This is achieved by sterically hindering the binding of the siRNA to unintended mRNA targets.
Data Presentation: Impact of 2'-OMe Modifications
The following tables summarize the quantitative effects of 2'-OMe modifications on various aspects of siRNA performance. It is important to note that the specific impact of these modifications can be sequence- and position-dependent.
| Modification Strategy | Target Gene/Sequence | System | Key Finding | Reference |
| 2'-OMe at position 2 of the guide strand | MAPK14 | HeLa cells | Reduced off-target transcript silencing by ~80% without affecting on-target silencing. | [4] |
| Alternating 2'-OMe and 2'-OH (positions 1-8) | Not specified | Human PBMCs | Kept IC50 values within twofold of unmodified siRNA while abolishing detectable TLR7 activation. | [] |
| Single 2'-OMe at position 2 of the guide strand | Not specified | In vitro | Prolonged serum half-life from 2 minutes to >6 hours. | [] |
| 2'-OMe modifications in the seed region (positions 2-5) | Not specified | Not specified | Inhibit the off-target effect of siRNA. | [7] |
| 2'-OMe modifications in the seed region (positions 6-8) | Not specified | Not specified | Promote both on-target and off-target effects. | [7] |
Table 2: Comparative Silencing Activity (IC50 Values)
| siRNA Modification | Target | IC50 (nM) | Reference |
| Unmodified siRNA | Vanilloid Receptor 1 (VR1) | ~70 (as phosphorothioate) | [8] |
| 2'-O-methyl-modified oligonucleotide | Vanilloid Receptor 1 (VR1) | ~220 | [8] |
| siRNA (unmodified) | Vanilloid Receptor 1 (VR1) | 0.06 | [8] |
Mandatory Visualizations
Caption: siRNA-mediated gene silencing pathway with 2'-OMe modified siRNA.
Caption: Workflow for evaluating 2'-OMe modified siRNA efficacy.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-OMe Modified siRNA
This protocol outlines the general steps for synthesizing 2'-OMe modified RNA oligonucleotides using an automated solid-phase synthesizer.
Materials:
-
2'-OMe phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Cleavage and deprotection solutions (e.g., AMA - ammonia/methylamine mixture)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Prepare the synthesizer by loading the 2'-OMe phosphoramidites, solid support, and all necessary reagents according to the manufacturer's instructions.[9][10][11]
-
Sequence Programming: Program the desired siRNA sequence into the synthesizer software.
-
Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite (B1245037) to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the CPG support is transferred to a vial.
-
Add the cleavage and deprotection solution (e.g., AMA) and incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove protecting groups from the bases and phosphate backbone.[12]
-
-
Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.
-
Quantification and Annealing: Quantify the purified single strands using UV spectrophotometry. Anneal the sense and antisense strands in an appropriate buffer to form the final siRNA duplex.
Protocol 2: In Vitro Nuclease Resistance Assay
This assay evaluates the stability of 2'-OMe modified siRNAs in the presence of serum nucleases.
Materials:
-
2'-OMe modified siRNA and unmodified control siRNA
-
Fetal bovine serum (FBS) or human serum
-
Nuclease-free water
-
Gel loading buffer
-
Polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation:
-
In separate microcentrifuge tubes, dilute the 2'-OMe modified and unmodified siRNAs to a final concentration of 1 µM in a solution containing 50% FBS (or human serum) and 50% nuclease-free water.
-
Incubate the tubes at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction tube and immediately place it on ice or add a stop solution (e.g., EDTA) to inactivate nucleases.
-
Gel Electrophoresis:
-
Mix the aliquots with gel loading buffer.
-
Load the samples onto a 20% native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length siRNA band at each time point to determine the degradation rate. The stability is often reported as the half-life (t1/2) of the siRNA.
-
Protocol 3: In Vitro Cytokine Induction Assay
This protocol assesses the potential of 2'-OMe modified siRNAs to induce an innate immune response in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
2'-OMe modified siRNA and unmodified control siRNA
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium supplemented with 10% FBS
-
Transfection reagent suitable for PBMCs (e.g., Lipofectamine RNAiMAX)
-
Positive control (e.g., a known immunostimulatory RNA sequence or TLR agonist)
-
ELISA kits for human IFN-α and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium.[13]
-
Transfection Complex Formation:
-
In separate tubes, dilute the siRNAs (2'-OMe modified, unmodified control, and positive control) and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
-
Cell Treatment: Add the siRNA-transfection reagent complexes to the wells containing PBMCs.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement:
-
Perform ELISAs for IFN-α and TNF-α on the collected supernatants according to the kit manufacturer's instructions.[14]
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine levels induced by the 2'-OMe modified siRNA to those of the unmodified control and the negative control (cells treated with transfection reagent alone).
Conclusion
The strategic incorporation of 2'-O-methyl modifications is a cornerstone of modern siRNA therapeutic design. These modifications enhance nuclease resistance, mitigate innate immune responses, and can be used to fine-tune specificity. The protocols and data presented in these application notes provide a framework for researchers and drug developers to effectively utilize 2'-OMe chemistry to advance their siRNA-based projects. Careful consideration of the position and density of 2'-OMe modifications is crucial for optimizing the therapeutic index of siRNA candidates.
References
- 2. Sequence-dependent stimulation of the mammalian innate immune response by synthetic siRNA: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Effects of chemical modification on the potency, serum stability, and immunostimulatory properties of short shRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 10. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfachemic.com [alfachemic.com]
- 13. criver.com [criver.com]
- 14. Rational Design of Immunostimulatory siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-O-Methylated Aptamers in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2'-O-methyl (2'-O-Me) modified RNA aptamers in various diagnostic platforms. The included protocols offer generalized methodologies for key experimental procedures, from aptamer generation to application in common assay formats.
Application Note 1: The Role of 2'-O-Methylation in Enhancing Aptamer Stability
Aptamers, synthetic single-stranded DNA or RNA oligonucleotides, are recognized for their high specificity and affinity for a wide range of targets, from small molecules to whole cells.[1][2] However, natural RNA is highly susceptible to degradation by nucleases present in biological samples like serum or plasma, which has historically limited its diagnostic and therapeutic applications.[3]
Chemical modification is a key strategy to overcome this limitation.[4] The substitution of the 2'-hydroxyl (2'-OH) group of the ribose sugar with a 2'-O-methyl (2'-O-Me) group is a common and effective modification.[1][3] This alteration provides significant resistance to nuclease degradation, thereby dramatically increasing the aptamer's half-life in biological matrices.[3][5] Fully 2'-O-methylated oligonucleotides have demonstrated minimal degradation even after prolonged incubation in human serum.[5] This enhanced stability is crucial for the development of robust and reliable diagnostic reagents and point-of-care tests.[6]
Data Summary: Stability of Modified Aptamers in Serum
The following table summarizes the comparative half-life of aptamers with various chemical modifications when incubated in serum.
| Aptamer/Oligonucleotide Modification | Half-life in Human Serum | Reference(s) |
| Unmodified DNA | ~5 hours | [6] |
| 2'-Fluoro (2'-F) RNA | ~10 hours | [6] |
| 2'-O-Methyl (2'-O-Me) RNA | >240 hours (estimated) | |
| 2'-F (Guanine) + 2'-O-Me (Adenine, Cytosine, Uracil) | >240 hours (estimated) | |
| 3'-Inverted dT Cap (on DNA) | Modest increase over unmodified DNA | [5] |
Application Note 2: Diagnostic Platforms Utilizing 2'-O-Methylated Aptamers
The superior stability and specificity of 2'-O-Me aptamers make them ideal recognition elements for a variety of diagnostic assays.[4] They can be seamlessly integrated into established platforms as alternatives to antibodies, often providing advantages in terms of synthesis, stability, and versatility.[7][8]
Electrochemical Biosensors
Electrochemical aptamer-based (E-AB) biosensors detect the binding of a target analyte through a measurable change in electrochemical properties, such as current or impedance.[9][10] In a typical setup, an aptamer is immobilized on an electrode surface. Target binding induces a conformational change in the aptamer, altering the signal from a redox probe, which is then measured.[9] The use of 2'-O-Me aptamers enhances the sensor's reusability and stability in complex samples like whole milk or human serum.[11]
Fluorescence-Based Assays
These assays leverage changes in fluorescence to detect target binding.[12] A common strategy involves fluorescence resonance energy transfer (FRET), where a fluorophore-labeled aptamer interacts with a quencher (e.g., graphene oxide).[12] In the absence of the target, the aptamer adsorbs to the quencher, and fluorescence is low ("signal-off"). Upon binding its target, the aptamer undergoes a conformational change, dissociates from the quencher, and fluorescence is restored ("signal-on").[12] The stability of 2'-O-Me aptamers ensures consistent performance in these assays.
Lateral Flow Assays (LFA)
LFAs are paper-based devices for rapid, point-of-care testing.[13][14] In a typical sandwich format, a sample containing the analyte is applied to the device. It first encounters a labeled aptamer (e.g., conjugated to gold nanoparticles) in the conjugate pad. This complex then flows via capillary action to a test line, where a second, immobilized aptamer captures the complex, resulting in a visible signal.[8] Aptamers offer significant advantages over antibodies in LFAs due to their high stability (no need for a cold chain), ease of synthesis, and controlled modification.[13][15]
Enzyme-Linked Aptamer Sorbent Assays (ELASA)
ELASA is analogous to the widely used enzyme-linked immunosorbent assay (ELISA), where aptamers are used in place of antibodies as the capture or detection agents. In a sandwich ELASA, a capture aptamer is immobilized on a plate, the target is added, and a second, biotinylated aptamer is used for detection via a streptavidin-enzyme conjugate.[16] The robustness of 2'-O-Me aptamers contributes to the reliability and shelf-life of ELASA kits.
Data Summary: Performance of Aptamer-Based Diagnostic Assays
The following table provides examples of the performance of various aptamer-based diagnostic platforms.
| Assay Type | Analyte | Limit of Detection (LOD) | Reference(s) |
| Aptamer-based ELISA | Platelet-Derived Growth Factor (PDGF-BB) | 100 fM | [12] |
| Fluorescence-based Assay | ATP and Cocaine | nM range | [12] |
| Fluorogenic RNA Aptamer Assay | M.SssI Methyltransferase | 1.6 x 10⁻³ U mL⁻¹ | [17] |
| Aptamer-based LFA | Cancer Antigen 125 (CA125) | 5.21 U mL⁻¹ | [8] |
| Electrochemical Biosensor | Brain Natriuretic Peptide (BNP-32) | 1 pg/mL | [18] |
Protocols
Protocol 1: Generation of 2'-O-Methylated Aptamers via SELEX
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the standard in vitro process for isolating aptamers that bind to a specific target.[19] To generate nuclease-resistant aptamers, the starting library contains nucleotides with 2'-O-methyl modifications.
Methodology:
-
Library Preparation: Synthesize a single-stranded nucleic acid library (typically RNA) where all, or a subset of, nucleotides contain the 2'-O-methyl modification. The library consists of a central random region (20-80 nt) flanked by constant sequences for PCR amplification.[20]
-
Incubation: Incubate the 2'-O-Me library with the target molecule (e.g., protein, small molecule) in a specific binding buffer. Incubation conditions (temperature, time, ionic strength) should be optimized for the target.
-
Partitioning: Separate the aptamer-target complexes from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or magnetic beads conjugated to the target.[19]
-
Washing and Elution: Wash the complexes to remove non-specifically bound sequences. Elute the bound aptamers from the target, often by changing pH, temperature, or using a denaturant.
-
Amplification:
-
Reverse transcribe the eluted 2'-O-Me RNA aptamers into cDNA.
-
Amplify the cDNA pool using PCR with primers complementary to the constant regions.
-
-
Pool Regeneration: Use the amplified dsDNA as a template for in vitro transcription to generate an enriched RNA pool containing 2'-O-methylated nucleotides for the next round of selection.[20]
-
Iteration: Repeat the cycle (steps 2-6) 8-15 times. The selection pressure can be increased in later rounds (e.g., by reducing target concentration or increasing wash stringency) to isolate high-affinity binders.
-
Sequencing and Characterization: After the final round, the enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity (e.g., via filter binding assays) and stability of promising candidates are then characterized.[3]
Protocol 2: General Protocol for Aptamer-Based Lateral Flow Assay (Sandwich Format)
This protocol describes a typical sandwich-format LFA for the detection of a target protein using two different aptamers.
Methodology:
-
Preparation of Components:
-
Conjugate Pad: A primary 2'-O-Me aptamer is conjugated to a reporter label (e.g., gold nanoparticles, AuNPs) and dried onto the conjugate pad.[8]
-
Test Line: A secondary 2'-O-Me aptamer, which recognizes a different epitope on the target, is immobilized in a line on the nitrocellulose membrane.[8]
-
Control Line: An oligonucleotide complementary to the primary aptamer is immobilized downstream of the test line.
-
-
Sample Application: The liquid sample (e.g., serum, urine) suspected of containing the target analyte is applied to the sample pad.
-
Analyte Binding and Migration: The sample migrates via capillary action to the conjugate pad. If the target is present, it binds to the AuNP-conjugated primary aptamer.
-
Capture at Test Line: The sample, now containing the [Target]-[AuNP-Aptamer1] complex, continues to migrate along the strip. At the test line, the immobilized secondary aptamer captures the complex.
-
Signal Generation: The accumulation of AuNPs at the test line results in the formation of a visible colored (typically red) line, indicating a positive result.
-
Control Line Validation: Unbound AuNP-Aptamer1 complexes continue to migrate to the control line, where they are captured by the complementary oligonucleotide, forming a second colored line. This line confirms that the assay has run correctly.[13]
Protocol 3: General Protocol for an Electrochemical Aptasensor
This protocol outlines the basic steps for detecting a target using a label-free electrochemical aptasensor where binding causes a conformational change.
Methodology:
-
Electrode Preparation: Clean a working electrode (e.g., gold) thoroughly.
-
Aptamer Immobilization: Immobilize a thiolated 2'-O-Me aptamer onto the gold electrode surface. This forms a self-assembled monolayer (SAM).
-
Surface Passivation: Treat the electrode surface with a blocking agent (e.g., 6-mercapto-1-hexanol) to fill any remaining bare spots on the gold surface. This prevents non-specific binding of other molecules.
-
Baseline Measurement: Place the functionalized electrode into a measurement buffer containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). Measure the baseline electrochemical signal using a technique like Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS).[11]
-
Target Binding: Incubate the electrode with the sample solution. If the target is present, it will bind to the immobilized aptamers, causing them to undergo a significant conformational change (e.g., from a flexible linear structure to a rigid folded structure).[9]
-
Signal Measurement: After incubation, measure the electrochemical signal again. The aptamer's conformational change will alter the access of the redox probe to the electrode surface, resulting in a measurable change in the current or impedance.
-
Quantification: The magnitude of the change in the electrochemical signal is proportional to the concentration of the target analyte in the sample.
Protocol 4: General Protocol for a "Signal-On" Fluorescence-Based Assay
This protocol describes a common fluorescence assay using a fluorophore-labeled aptamer and a quencher, such as graphene oxide (GO), for target detection.
Methodology:
-
Reagent Preparation:
-
Synthesize a 2'-O-Me aptamer with a fluorophore (e.g., FAM, Cy5) conjugated to one end.
-
Prepare a solution of a fluorescence quencher, such as graphene oxide (GO).
-
-
Quenching: Mix the fluorophore-labeled aptamer with the GO solution. The aptamer will adsorb onto the surface of the GO via π-stacking interactions, bringing the fluorophore into close proximity with the quencher. This results in efficient quenching of the fluorescence (a low-fluorescence "signal-off" state).[12]
-
Sample Addition: Add the biological sample to the aptamer-GO mixture.
-
Target Binding and Signal Generation: If the target is present, the aptamer will preferentially bind to it, undergoing a conformational change. This binding disrupts the interaction between the aptamer and the GO, causing the aptamer-target complex to dissociate from the GO surface.[12]
-
Fluorescence Restoration: The release of the fluorophore from the quencher's proximity restores its fluorescence, leading to a "signal-on" state.
-
Detection: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence intensity is directly proportional to the concentration of the target in the sample.
References
- 1. Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. Aptamers: Potential Diagnostic and Therapeutic Agents for Blood Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. basepairbio.com [basepairbio.com]
- 7. japtamers.co.uk [japtamers.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical aptamer-based biosensors - Wikipedia [en.wikipedia.org]
- 10. Electrochemical biosensors using aptamers for theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aptamergroup.com [aptamergroup.com]
- 14. Aptamer-Based Lateral Flow Assays: Current Trends in Clinical Diagnostic Rapid Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Fluorogenic RNA Aptamer-Based Amplification and Transcription Strategy for Label-free Sensing of Methyltransferase Activity in Complex Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. basepairbio.com [basepairbio.com]
- 19. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 20. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-Methyl Phosphoramidite Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and utilization of 2'-O-Methyl (2'-OMe) phosphoramidite (B1245037) reagents in oligonucleotide synthesis. Adherence to these protocols is critical for ensuring the quality and yield of synthesized oligonucleotides, as well as for maintaining a safe laboratory environment.
Introduction to 2'-O-Methyl Phosphoramidites
2'-O-Methyl modified oligonucleotides are synthetic analogs of RNA that offer significant advantages for therapeutic and diagnostic applications. The presence of a methyl group at the 2' position of the ribose sugar confers increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and improved pharmacokinetic properties.[1][2] These characteristics make 2'-OMe modified oligonucleotides valuable tools in antisense therapy, siRNA applications, and as aptamers.[1]
The synthesis of 2'-OMe oligonucleotides is achieved through solid-phase phosphoramidite chemistry, a well-established method for the automated synthesis of nucleic acids.[3] 2'-OMe phosphoramidites are the key building blocks in this process, and their purity and stability are paramount for the successful synthesis of high-quality oligonucleotides.
Storage of 2'-O-Methyl Phosphoramidite Reagents
Proper storage of 2'-O-Methyl phosphoramidite reagents is crucial to prevent degradation and maintain their reactivity. These reagents are sensitive to moisture and oxidation.[4]
Table 1: Recommended Storage Conditions for 2'-O-Methyl Phosphoramidites
| Parameter | Solid Form | In Solution (Anhydrous Acetonitrile) |
| Temperature | -10°C to -30°C[5] | Room Temperature (on synthesizer) |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Container | Tightly sealed, amber glass vials | Septum-sealed bottles on synthesizer |
| Duration | Long-term (months to years) | Short-term (3-5 days)[6][7][8][9] |
Note: For long-term storage of solutions, it is recommended to store at -20°C under an inert atmosphere.
Stability of 2'-O-Methyl Phosphoramidite Reagents
The stability of 2'-O-Methyl phosphoramidites is influenced by several factors, primarily moisture, temperature, and the specific nucleobase.
Solution Stability
Once dissolved in anhydrous acetonitrile (B52724) for use on an automated synthesizer, the stability of 2'-O-Methyl phosphoramidites is limited. The primary degradation pathway is hydrolysis, which leads to the formation of the corresponding H-phosphonate, rendering the reagent inactive for coupling.[4][10]
Table 2: Solution Stability of 2'-O-Methyl Phosphoramidites in Anhydrous Acetonitrile
| 2'-O-Methyl Phosphoramidite | Typical Stability at Room Temperature |
| 2'-OMe-A-CE Phosphoramidite | 3-5 days[6] |
| 2'-OMe-C(Ac)-CE Phosphoramidite | 3-5 days[9] |
| 2'-OMe-G(ibu)-CE Phosphoramidite | 3-5 days[7] |
| 2'-OMe-U-CE Phosphoramidite | 3-5 days[4] |
Note: While a general stability of 3-5 days is cited by manufacturers, specific quantitative data on the percentage of degradation over time for each 2'-O-Methyl phosphoramidite in solution was not available in the reviewed literature. It is best practice to use freshly prepared solutions for optimal synthesis efficiency.
Thermal Stability
Table 3: General Thermal Stability of 2'-O-Methyl Phosphoramidites
| Parameter | Observation |
| Thermal Decomposition | Can occur at elevated temperatures. |
| Hazardous Combustion Products | Oxides of nitrogen, carbon, and phosphorus.[11] |
Note: It is crucial to avoid exposing phosphoramidite reagents to high temperatures. Specific thermal stability studies (e.g., using DSC or TGA) would be required to determine the precise onset of thermal degradation for each compound.
Handling and Safety Precautions
Due to their reactivity and potential hazards, 2'-O-Methyl phosphoramidite reagents must be handled with care in a well-ventilated laboratory, preferably in a fume hood.[11]
Table 4: Personal Protective Equipment (PPE) and Safety Measures
| Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] |
| Skin Protection | Laboratory coat.[11] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[11] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11] |
| Spill Cleanup | Sweep up solid spills carefully to avoid dust formation. Absorb liquid spills with an inert material.[11] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[11] |
Experimental Protocols
Protocol for Preparation of Anhydrous Acetonitrile
The quality of anhydrous acetonitrile is critical for successful oligonucleotide synthesis. The water content should be below 30 ppm, and preferably below 10 ppm.
Materials:
-
High-purity acetonitrile (HPLC grade or better)
-
Activated 3Å molecular sieves
-
Oven
-
Dessicator
-
Septum-sealed glass bottle
Procedure:
-
Activate the 3Å molecular sieves by heating them in an oven at 250-300°C for at least 4 hours under vacuum.
-
Cool the activated molecular sieves in a desiccator under an inert atmosphere (argon or nitrogen).
-
Add the activated molecular sieves to the bottle of acetonitrile (approximately 10% v/v).
-
Seal the bottle with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[15]
-
When withdrawing acetonitrile, use a syringe and needle that have been dried in an oven and cooled in a desiccator. Purge the syringe with an inert gas before use.
Protocol for Dissolving 2'-O-Methyl Phosphoramidites
This procedure should be performed under a dry, inert atmosphere to prevent exposure to moisture.
Materials:
-
2'-O-Methyl phosphoramidite vial
-
Anhydrous acetonitrile
-
Dry, inert gas (argon or nitrogen)
-
Syringes and needles (oven-dried)
-
Synthesizer-compatible bottle with a septum cap
Procedure:
-
Allow the vial of 2'-O-Methyl phosphoramidite to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Carefully open the vial under a gentle stream of argon or nitrogen.
-
Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the phosphoramidite. Some reagents may be oils and require more time to dissolve completely.
-
Once dissolved, use a dry syringe to transfer the solution to the synthesizer-compatible bottle, which has been previously dried and purged with an inert gas.
-
Seal the bottle and place it on the automated DNA/RNA synthesizer.
-
It is recommended to use the dissolved phosphoramidite solution within 3-5 days for optimal performance.[6][7][8][9]
Protocol for Automated Oligonucleotide Synthesis using 2'-O-Methyl Phosphoramidites
The following is a generalized protocol for solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer model and the sequence being synthesized.
Key Steps in the Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The 2'-O-Methyl phosphoramidite, pre-activated with an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time (e.g., 6-15 minutes) is often recommended compared to standard DNA phosphoramidites.[6][16]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.
This four-step cycle is repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treatment with a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). The deprotection conditions for 2'-O-methyl oligonucleotides are generally identical to those for standard oligodeoxynucleotides.[2][15]
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Primary degradation pathways of phosphoramidite reagents.
References
- 1. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. cambio.co.uk [cambio.co.uk]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Troubleshooting & Optimization
Troubleshooting incomplete detritylation in 2'-OMe oligo synthesis
This technical support center provides troubleshooting guidance for common issues encountered during 2'-O-Methyl (2'-OMe) oligonucleotide synthesis, with a specific focus on incomplete detritylation.
Frequently Asked Questions (FAQs)
Q1: What is incomplete detritylation and why is it a problem in 2'-OMe oligo synthesis?
Incomplete detritylation is the failure to completely remove the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. This failure results in the capping of the unreacted chain, preventing further elongation and leading to the accumulation of n-1 and other shortmer failure sequences.[1] These impurities can be difficult to separate from the desired full-length product and can negatively impact the performance of the final oligonucleotide in downstream applications.
Q2: How does the 2'-OMe modification affect the detritylation step?
The 2'-O-methyl modification itself does not inherently complicate the chemistry of the detritylation step, which is an acid-catalyzed cleavage. Synthesis of 2'-OMe RNA oligonucleotides proceeds in a manner analogous to standard DNA and RNA synthesis.[2] However, the overall synthesis of high-quality, long 2'-OMe oligos requires careful optimization of all steps, including detritylation, to ensure high coupling efficiencies and minimize failure sequences.[3]
Q3: What are the primary causes of incomplete detritylation?
Several factors can contribute to incomplete detritylation:
-
Suboptimal Deblocking Acid: The concentration and type of acid are critical. While a strong acid like Trichloroacetic Acid (TCA) can lead to depurination, a weaker acid like Dichloroacetic Acid (DCA) might result in incomplete detritylation if not used at the optimal concentration and for a sufficient duration.[4]
-
Presence of Water: Moisture in reagents, especially the deblocking solution or acetonitrile (B52724) (ACN), can significantly slow down the detritylation kinetics.[3][5][6][7][8][9] Water can compete with the DMT cation for the acid, reducing its effectiveness.
-
Insufficient Reagent Delivery: Inadequate flow or poor mixing of the deblocking solution within the synthesis column can lead to localized areas where the detritylation reaction does not go to completion.
-
Solid Support Issues: The type and packing of the solid support can influence reagent flow and accessibility. Swelling of the support can sometimes lead to high back pressure and incomplete reactions.[9]
-
Sequence-Dependent Effects: The rate of detritylation can be influenced by the 5'-terminal base, with the general order being A > G > T > C.[10] Oligonucleotides with a 5'-terminal C or T may require longer detritylation times.[10]
Troubleshooting Guide
Problem: Analysis of the crude oligonucleotide shows a high percentage of failure sequences (n-1, n-2, etc.), suggesting incomplete detritylation.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Verify Reagent Quality and Preparation
Question: Are your detritylation reagents and solvents of high quality and properly prepared?
Answer: The quality of your reagents is paramount for successful oligonucleotide synthesis.
-
Deblocking Acid: Use a fresh solution of Dichloroacetic Acid (DCA) in a non-binding solvent like dichloromethane (B109758) or toluene.[9] Avoid solvents such as acetonitrile, THF, and nitromethane (B149229) which can bind with the acid and reduce its effectiveness.[9]
-
Anhydrous Conditions: Ensure all reagents, particularly acetonitrile (ACN) and the activator, are anhydrous.[3] The presence of water can significantly decrease coupling efficiency and slow detritylation.[3][5][6][7][8][9] Consider using molecular sieves to dry solvents.[5]
Step 2: Optimize Detritylation Conditions
Question: Are the detritylation time and acid concentration optimized for your synthesis scale and sequence?
Answer: The standard detritylation conditions may need to be adjusted based on your specific requirements.
| Parameter | Standard Condition | Optimized Condition (if needed) | Rationale |
| Deblocking Acid | 2-3% Dichloroacetic Acid (DCA) in Dichloromethane | Increase DCA concentration | To ensure rapid and complete saturation of the oligonucleotide with acid, which can lead to faster and more complete detritylation.[4][6][7][9] |
| Contact Time | 60 - 180 seconds | Extend contact time up to 360 seconds | To allow sufficient time for the reaction to go to completion, especially for longer oligos or sequences with terminal C or T.[11] |
| Additives | None | 0.1% lower alcohol (e.g., methanol (B129727) or ethanol) or 0.1-1.0% 1H-pyrrole to the DCA solution | These additives have been shown to act as non-depurinating detritylating agents, potentially increasing the yield of the desired oligonucleotide.[11] |
Step 3: Analytical Methods for Detecting Incomplete Detritylation
Question: How can I accurately detect and quantify incomplete detritylation?
Answer: Several analytical techniques can be employed to assess the purity of your synthesized oligonucleotide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for analyzing crude oligonucleotides. Incomplete detritylation will result in DMT-on failure sequences, which can be separated from the DMT-off full-length product.
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on charge and can effectively resolve failure sequences from the full-length product.[8]
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation of oligonucleotides and can be used to quantify the percentage of full-length product versus shorter failure sequences.[11]
-
Mass Spectrometry (MS): Mass spectrometry provides definitive identification of the full-length product and any failure sequences by their molecular weights.
Experimental Protocol: Manual Detritylation for Analysis
In some cases, it may be necessary to manually detritylate a sample of the crude product to confirm that the observed failure peaks are indeed due to incomplete detritylation during synthesis.
-
Dissolve the dried, DMT-on crude oligonucleotide in 200-500 µL of 80% acetic acid.[12]
-
Allow the reaction to proceed for 20 minutes at room temperature.[12]
-
Add an equal volume of 95% ethanol.[12]
-
Lyophilize the sample to dryness.[12]
-
Re-analyze the sample using the analytical methods described above. A significant reduction in the failure peaks and an increase in the full-length product peak would confirm that incomplete detritylation was the primary issue.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete detritylation.
Caption: A flowchart outlining the systematic approach to troubleshooting incomplete detritylation.
Signaling Pathway and Experimental Workflow Diagrams
The process of solid-phase oligonucleotide synthesis, including the critical detritylation step, can be visualized as a cyclical workflow.
Caption: The cyclical four-step process of solid-phase oligonucleotide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Acid binding and detritylation during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 11. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis with 2'-O-Methyl Phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during oligonucleotide synthesis using 2'-O-Methyl (2'-OMe) phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products encountered during oligonucleotide synthesis with 2'-O-Methyl phosphoramidites?
A1: The side products in 2'-OMe oligonucleotide synthesis are similar to those in standard DNA synthesis. The most common impurities include:
-
Truncated Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.
-
Hydrolyzed Phosphoramidites: The phosphoramidite (B1245037) monomer can react with trace amounts of water, rendering it unable to couple to the growing oligonucleotide chain.[1]
-
Products of Incomplete Deprotection: Residual protecting groups on the nucleobases or the phosphate (B84403) backbone can lead to a heterogeneous final product.
-
Cyanoethyl Adducts: During the deprotection of the phosphate backbone, acrylonitrile (B1666552) can be generated as a byproduct and can react with the nucleobases, particularly thymine.
-
Modified Nucleobases: Side reactions can occur on the nucleobases themselves, such as transamination of cytosine when using certain deprotection reagents like ethylenediamine (B42938) (EDA).[1]
Q2: Are there any side products that are specific to the use of 2'-O-Methyl phosphoramidites?
A2: While most side products are general to phosphoramidite chemistry, some issues can be more pronounced with 2'-OMe phosphoramidites:
-
Slower Coupling Kinetics: The steric bulk of the 2'-O-methyl group can sometimes lead to slightly lower coupling efficiencies compared to DNA phosphoramidites, potentially increasing the proportion of n-1 and other truncated sequences if coupling times are not optimized.
-
Challenges in Monomer Synthesis: The synthesis of 2'-OMe phosphoramidite monomers, particularly the purines (A and G), is more complex than their deoxy counterparts.[2] This can sometimes lead to impurities in the starting material, which are then incorporated into the final oligonucleotide product.[3]
-
Side Reactions with Specific 2'-O-Me Analogs: Certain specialized 2'-OMe phosphoramidites, such as 2'-OMe-PACE monomers, can be susceptible to degradation by reagents used in the standard synthesis cycle, like N-methylimidazole in the capping step or iodine in the oxidation step.[4]
Q3: How does the deprotection of 2'-O-Methyl oligonucleotides differ from standard DNA oligonucleotides?
A3: A significant advantage of 2'-O-methyl modifications is that the deprotection steps are virtually identical to those used for standard DNA synthesis.[2][5] The 2'-OMe group is stable under the basic conditions used to remove the nucleobase and phosphate protecting groups. This simplifies the overall process compared to other RNA chemistries that require a separate deprotection step for the 2'-hydroxyl protecting group (e.g., TBDMS).[5][6]
Q4: What are the recommended analytical techniques to identify and quantify side products in 2'-O-Methyl oligonucleotide synthesis?
A4: The primary methods for analyzing the purity of 2'-OMe oligonucleotides are:
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) are used. RP-HPLC separates based on hydrophobicity and is effective for resolving full-length products from shorter, truncated sequences. IEX-HPLC separates based on charge (the number of phosphate groups) and can also provide high-resolution separation of failure sequences.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with HPLC (LC-MS) to confirm the molecular weight of the full-length product and to identify impurities.[6][7] High-resolution mass spectrometry can help in the characterization of unexpected byproducts.[8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2'-O-Methyl oligonucleotides.
Issue 1: Low Yield of Full-Length Product
Symptom: Lower than expected yield of the desired oligonucleotide after synthesis and purification, often accompanied by a complex mixture of shorter sequences observed on HPLC or gel electrophoresis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency. Use anhydrous acetonitrile (B52724) for all reagents and ensure the synthesizer lines are dry. Consider using molecular sieves to dry solvents and phosphoramidite solutions.[1] 2. Use Fresh, High-Purity Reagents: Impurities in phosphoramidites or activators can reduce coupling efficiency. Use freshly prepared solutions of phosphoramidites and high-quality activators. 3. Optimize Coupling Time: 2'-OMe phosphoramidites may require longer coupling times than DNA phosphoramidites due to steric hindrance. A typical coupling time is around 15 minutes.[2] 4. Monitor Coupling Efficiency: Perform a trityl cation assay after each coupling step to monitor the stepwise efficiency. Consistent efficiencies below 98% will significantly impact the final yield of the full-length product. |
| Inefficient Capping | 1. Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of n-1 and other deletion mutants. 2. Consider Alternative Capping Reagents: For sensitive modifications, consider using phenoxyacetic anhydride (Pac₂O) in the capping mix to avoid side reactions like transamidation, especially with guanosine (B1672433) residues.[9] |
| Degradation during Deprotection | 1. Use Appropriate Deprotection Conditions: While 2'-OMe groups are stable, other modifications on the oligonucleotide may not be. If your sequence contains sensitive dyes or other modified bases, use milder deprotection conditions (e.g., UltraMILD monomers and deprotection with potassium carbonate in methanol).[5] 2. Avoid Harsh Deprotecting Agents: For sequences prone to depurination (cleavage of the purine (B94841) base from the sugar), consider using milder deblocking agents than trichloroacetic acid (TCA). |
Issue 2: Observation of Unexpected Peaks in HPLC/MS Analysis
Symptom: The appearance of unexpected peaks in the analytical chromatogram or mass spectrum that do not correspond to the target product or simple n-1, n-2 deletions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Phosphoramidite Hydrolysis | 1. Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the phosphoramidite monomer to its H-phosphonate, which is inactive in the coupling reaction. This hydrolyzed species may appear as a distinct peak in the analysis of the crude product. Rigorous anhydrous techniques are essential.[1] |
| Formation of Cyanoethyl Adducts | 1. Optimize Deprotection: Acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate backbone, can react with nucleobases. Ensure complete and efficient deprotection to minimize the presence of this reactive species. |
| Base Modification | 1. Choose Appropriate Protecting Groups and Deprotection Reagents: For example, the use of acetyl (Ac) protected dC is recommended to avoid base modification when using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for deprotection.[10] If using ethylenediamine (EDA) for deprotection, be aware of potential transamination of N4-benzoyl cytidine.[1] 2. Avoid Transamidation during Capping: When using labile amine protecting groups on nucleobases (e.g., iPr-Pac on guanosine), the acetic anhydride in the standard capping mix can cause an exchange reaction, leading to an acetyl group on the base that is difficult to remove. Using phenoxyacetic anhydride (Pac₂O) in the capping mix can prevent this.[9] |
| Mass Spectrometry Artifacts | 1. Optimize MS Parameters: For certain modifications, such as 2'-OMe-PACE, side products like decarboxylation can be observed as artifacts of the electrospray ionization process. Re-running the sample with a lower voltage may reduce or eliminate these artifact peaks.[4] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the efficiency of each coupling step in the oligonucleotide synthesis cycle.
Methodology:
-
After the coupling and capping steps of a specific cycle, the acidic deblocking solution (typically trichloroacetic acid or dichloroacetic acid in dichloromethane), which contains the orange-colored dimethoxytrityl (DMT) cation, is collected as it elutes from the synthesis column.
-
A precise aliquot of this solution is diluted in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).
-
The absorbance of the solution is measured at 498 nm using a UV-Vis spectrophotometer.
-
The coupling efficiency is calculated by comparing the absorbance value to the value from the previous cycle. A steady or increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step for that particular monomer.
Interpretation of Results:
-
Stepwise Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
A consistently high stepwise coupling efficiency (>98%) is crucial for obtaining a good yield of the full-length oligonucleotide.
Visualizations
Standard Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.
Troubleshooting Logic for Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency in 2'-OMe oligonucleotide synthesis.
Common Side Product Formation Pathways
Caption: Simplified pathways for the formation of common side products.
References
- 1. Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of phosphodiester adducts produced by the reaction of cyanoethylene oxide with nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Oxidation for 2'-OMe Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the oxidation step of 2'-O-Methyl (2'-OMe) modified oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard oxidation procedure during solid-phase oligonucleotide synthesis?
The standard and most common method for oxidizing the phosphite (B83602) triester to a stable phosphate (B84403) triester linkage is treatment with an aqueous iodine solution.[1] Typically, a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water is used. This reaction is generally fast and efficient for standard DNA and RNA synthesis, often requiring less than 30 seconds for complete oxidation.[2][3]
Q2: Why is the standard aqueous iodine oxidation problematic for 2'-OMe containing oligonucleotides?
Oligonucleotides containing 2'-OMe modifications, particularly those with other sensitive functionalities, can be susceptible to degradation and cleavage when exposed to aqueous iodine.[2][4] The presence of water and iodine can lead to undesired side reactions, resulting in lower yield and purity of the final oligonucleotide product.[2][5] For some modified bases, this can lead to significant degradation and the accumulation of truncated sequences.[6]
Q3: What are the recommended alternative oxidation methods for 2'-OMe oligos?
For sensitive oligonucleotides, including those with 2'-OMe modifications, a non-aqueous oxidizer is highly recommended.[2][5] The most common and well-documented alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[2][3][6] CSO is a stable, non-aqueous oxidizing agent that effectively converts the phosphite triester to a phosphate triester without the damaging side effects of aqueous iodine.[6] Other non-aqueous oxidizers, such as tert-butyl hydroperoxide (TBHP), have also been used, but CSO is often preferred due to the instability of peroxides.[5][6][7]
Q4: What are the main advantages of using CSO over aqueous iodine for 2'-OMe oligo synthesis?
The primary advantages of using CSO for the oxidation of 2'-OMe and other sensitive oligonucleotides include:
-
Higher Yield and Purity: CSO minimizes degradation and side reactions, leading to a higher yield of the full-length product and a cleaner product profile as observed in HPLC and mass spectrometry analysis.[6]
-
Prevention of Strand Cleavage: It avoids the strand cleavage that can be induced by aqueous iodine with certain modified nucleosides.[7]
-
Compatibility with Sensitive Modifications: CSO is compatible with a wide range of sensitive modifications beyond 2'-OMe, making it a versatile choice for complex oligonucleotide synthesis.[2]
-
Anhydrous Conditions: Being a non-aqueous oxidizer, CSO helps maintain the anhydrous conditions required for efficient phosphoramidite (B1245037) coupling in subsequent cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of full-length 2'-OMe containing oligonucleotide. | Degradation or cleavage of the oligonucleotide chain during the oxidation step due to the use of aqueous iodine.[4][7] | Switch to a non-aqueous oxidizer such as 0.5M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in acetonitrile (B52724).[2][6] |
| Presence of multiple shortmer (n-1, n-2, etc.) impurities in HPLC or Mass Spectrometry analysis. | Incomplete oxidation of the phosphite triester linkage, which is unstable and cleaves during the subsequent acidic detritylation step.[6] This can be exacerbated by aqueous iodine with sensitive oligos. | Ensure complete oxidation by using an optimized protocol. For CSO, a 3-minute oxidation time is recommended.[2][6] For aqueous iodine, ensure the reagent is fresh and the reaction time is sufficient, though switching to CSO is the preferred solution for sensitive oligos. |
| Observation of unexpected peaks in Mass Spectrometry analysis (e.g., +16 Da). | Side reactions during oxidation. For phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can lead to oxidation to a phosphodiester (P=O) linkage.[8] While less common for 2'-OMe phosphodiester synthesis, other oxidative damage to nucleobases can occur. | Use a milder, non-aqueous oxidizer like CSO to minimize side reactions.[2] Ensure high-quality, fresh reagents are used. |
| Discoloration of the solid support after the oxidation step. | This is a known issue with certain sensitive bases, such as 7-deaza-dG, when using aqueous iodine, indicating degradation.[6] | This strongly indicates that the current oxidation method is too harsh. Immediately switch to a non-aqueous oxidizer like CSO.[6] |
Data Presentation
Table 1: Comparison of Oxidation Methods for Sensitive Oligonucleotides
| Oxidizer | Typical Concentration & Solvent | Reaction Time | Purity (Qualitative) | Key Advantages | Key Disadvantages |
| Aqueous Iodine | 0.02M - 0.05M Iodine in THF/Pyridine/Water[9] | < 30 seconds[2][3] | Lower for sensitive oligos[6] | Fast, inexpensive, efficient for standard oligos. | Can cause degradation and cleavage of sensitive modifications like 2'-OMe.[2][4][7] |
| CSO | 0.5M in Acetonitrile[2][6] | 3 minutes[2][6] | Higher for sensitive oligos[6] | Non-aqueous, stable, minimizes side reactions and degradation.[2][6] | More expensive than aqueous iodine. |
| TBHP | Varies | Varies | Comparable to CSO in some cases[7] | Non-aqueous. | Peroxides can be unstable and may lead to other degradation pathways.[5][6] |
Experimental Protocols
Protocol 1: Standard Aqueous Iodine Oxidation
This protocol is suitable for standard DNA and RNA oligonucleotides but is not recommended for sensitive 2'-OMe containing oligos.
-
Reagent Preparation: Prepare a 0.02M solution of iodine in a mixture of THF, pyridine, and water.
-
Oxidation Step: Following the coupling step in the synthesis cycle, deliver the aqueous iodine solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 30 seconds.
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove residual water and unreacted reagents before proceeding to the next detritylation step.
Protocol 2: Optimized CSO Oxidation for 2'-OMe Oligonucleotides
This protocol is recommended for oligonucleotides containing 2'-OMe and other sensitive modifications.
-
Reagent Preparation: Use a commercially available 0.5M solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[2][6]
-
Oxidation Step: After the coupling of the phosphoramidite, deliver the 0.5M CSO solution to the synthesis column.
-
Reaction Time: Allow the oxidation reaction to proceed for 3 minutes.[2][6]
-
Washing: Wash the column with anhydrous acetonitrile to remove the CSO and byproducts before the next synthesis cycle.
Visualizations
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. youdobio.com [youdobio.com]
Technical Support Center: Preventing Phosphoramidite Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address phosphoramidite (B1245037) degradation during oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues related to phosphoramidite degradation that can impact the efficiency and quality of oligonucleotide synthesis.
Issue: Low Coupling Efficiency
Low coupling efficiency is a primary indicator of phosphoramidite degradation and can lead to a higher proportion of truncated sequences in the final product.
-
Q1: What are the most common causes of low coupling efficiency?
-
A1: The most frequent causes of low coupling efficiency are the presence of moisture in reagents or on the synthesizer, the use of degraded phosphoramidites, suboptimal activator performance, and issues with the synthesis instrument's fluidics.[1][2] Water is a primary inhibitor as it can hydrolyze the activated phosphoramidite, rendering it inactive.[1]
-
-
Q2: How can I troubleshoot low coupling efficiency in real-time?
-
A2: The most effective method for real-time monitoring is the trityl cation assay. The dimethoxytrityl (DMT) cation, released during the deblocking step, has a strong orange color and absorbs light around 495 nm. A consistent and strong absorbance reading after each coupling cycle indicates high efficiency. A sudden drop in the trityl signal is a clear indication of a coupling problem in the preceding cycle.[1][2]
-
-
Q3: My trityl signal is consistently low or decreasing. What steps should I take?
-
A3:
-
Check for Moisture: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution, are anhydrous (<30 ppm water).[3][4] Use fresh, septum-sealed bottles of anhydrous ACN.[5] Consider drying the phosphoramidite solution with 3Å molecular sieves just before use.[3][4]
-
Verify Phosphoramidite Quality: If you suspect degradation, use a fresh vial of phosphoramidite. For dG phosphoramidites, which are particularly unstable, it is crucial to minimize time on the synthesizer.[6]
-
Check the Activator: Ensure the activator solution is fresh and at the correct concentration. Degraded activator will lead to poor coupling.[1]
-
Inspect the Synthesizer: Check for leaks, blocked lines, or clogs in the fluid delivery system that might prevent sufficient reagent from reaching the synthesis column.[1]
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q4: What are the optimal storage conditions for phosphoramidites?
-
Q5: What is the correct procedure for handling a new vial of phosphoramidite?
-
Q6: How long are phosphoramidites stable once dissolved in acetonitrile?
-
A6: The stability of dissolved phosphoramidites varies depending on the nucleobase. dG phosphoramidites are the least stable and can show significant degradation within a few days at room temperature.[7] It is best practice to use freshly prepared solutions, especially for dG. When stored at -25°C, dG phosphoramidites in acetonitrile (30 mM solution) have been found to be stable for several weeks.[7]
-
Degradation Pathways
-
Q7: What are the main chemical reactions that cause phosphoramidite degradation?
-
A7: The two primary degradation pathways are hydrolysis and oxidation.[3]
-
Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis, reacting with even trace amounts of water to form an inactive H-phosphonate species.[3]
-
Oxidation: The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air, which is inactive in the coupling reaction.[3]
-
-
-
Q8: Why is dG phosphoramidite more unstable than other phosphoramidites?
-
A8: The degradation of dG phosphoramidite is known to be autocatalytic, meaning the degradation products can accelerate further degradation.[6] This inherent instability is a critical consideration during the synthesis of guanine-rich sequences.[3] The doubly hydrolyzed form of dG phosphoramidite is also insoluble in acetonitrile and can precipitate, causing blockages in the synthesizer.[6]
-
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in acetonitrile over a five-week period when stored under an inert gas atmosphere.
| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| Thymidine (T) | 2% |
| Deoxycytidine (dC) | 2% |
| Deoxyadenosine (dA) | 6% |
| Deoxyguanosine (dG) | 39% |
Data sourced from Krotz et al., Nucleosides, Nucleotides & Nucleic Acids, 2004.[8]
Experimental Protocols
Protocol 1: HPLC Analysis for Phosphoramidite Purity
This method provides a means to assess the purity of phosphoramidite solutions and detect the presence of degradation products.
-
Objective: To determine the purity of a phosphoramidite sample and identify degradation products such as H-phosphonates and oxidized species.
-
Methodology:
-
Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 to 1.0 mg/mL in anhydrous acetonitrile.[8] To minimize on-column degradation, it is recommended to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to the diluent (e.g., 0.1% v/v).[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the phosphoramidite. For example, a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: Ambient.[8]
-
Detection: UV at 254 nm or a wavelength suitable for the specific nucleobase.[9]
-
-
Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[9][10] The appearance of additional peaks, particularly earlier eluting ones, is indicative of more polar degradation products such as the H-phosphonate or the oxidized phosphate species.[10]
-
Protocol 2: ³¹P NMR Spectroscopy for Quality Control
³¹P NMR is a powerful tool for directly observing and quantifying the different phosphorus-containing species in a phosphoramidite sample.
-
Objective: To quantify the relative amounts of the active P(III) phosphoramidite and its inactive P(V) degradation products.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite sample in a deuterated solvent such as acetonitrile-d₃ or chloroform-d. Adding a small amount of a non-nucleophilic base like triethylamine can help stabilize the sample.
-
Acquisition Parameters:
-
Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P observation (e.g., 121.5 MHz on a 300 MHz instrument).
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Relaxation Delay: A relaxation delay of 5-10 seconds is recommended to ensure accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).
-
-
Data Interpretation:
-
Phosphoramidites (P(III)): Resonate at approximately 140-155 ppm, often as two distinct peaks for the diastereomers.[11]
-
H-phosphonates (Hydrolysis Product): Appear around 0-10 ppm.
-
Phosphate Triesters (Oxidation Product): Resonate near 0 ppm.
-
By integrating the respective peaks, the percentage of the active phosphoramidite and its degradation products can be determined.
-
-
Protocol 3: Karl Fischer Titration for Water Content Determination
This protocol outlines the procedure for determining the water content in phosphoramidite solutions or the solvents used for their dissolution, which is critical for preventing hydrolysis.
-
Objective: To accurately quantify the water content in a liquid sample.
-
Methodology (Volumetric Titration):
-
Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration vessel is sealed from atmospheric moisture.
-
Solvent Preparation: Add a suitable volume of a dry solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-titration: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent and the vessel.
-
Sample Addition: Accurately weigh and inject a known amount of the phosphoramidite solution or solvent into the titration vessel.
-
Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached. The instrument will automatically detect the endpoint, which is typically indicated by a persistent color change or an electrochemical measurement.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known water equivalent. The result is typically expressed in parts per million (ppm) or as a percentage.[12]
-
Visualizations
Caption: Troubleshooting flowchart for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. usp.org [usp.org]
- 9. ymc.eu [ymc.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Sequence Errors in Modified Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common sequence errors encountered during the synthesis of modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of sequence errors in modified oligonucleotide synthesis?
A1: The most frequent errors encountered during oligonucleotide synthesis are deletions, insertions, and base substitutions (mismatches).[1][2][3][4] Deletions, where one or more nucleotide bases are missing from the desired sequence, are the most prevalent type of error.[1][2] Studies have shown that deletions can be up to seven times more common than substitutions.[1][2] Insertions, the addition of extra nucleotides, and mismatches, the incorporation of an incorrect base, also occur but typically at lower frequencies.[4]
Q2: What is the primary cause of deletion errors?
A2: The primary cause of deletion errors is incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[4] This can be due to several factors, including suboptimal coupling efficiency, the presence of moisture in reagents or on the synthesizer lines, and poor quality of phosphoramidites or activators.[5][6] If the unreacted 5'-hydroxyl group is not successfully "capped" in the subsequent step, it can react in a later cycle, leading to a sequence with a single or multi-base deletion.[7]
Q3: How does coupling efficiency impact the quality of my synthesized oligonucleotide?
A3: Coupling efficiency is a critical factor that directly impacts the yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the amount of correct, full-length oligonucleotide, especially for longer sequences.[6][8][9][10][11] The effects of coupling efficiency are cumulative with each synthesis cycle.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptoms:
-
Low absorbance reading at 260 nm after synthesis and purification.
-
Multiple peaks observed on HPLC or mass spectrometry analysis, with the target peak being of low intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Low Coupling Efficiency | Optimize coupling time, especially for modified or sterically hindered phosphoramidites.[5] Ensure all reagents, particularly acetonitrile (B52724) and phosphoramidites, are anhydrous.[5][6] Use fresh, high-quality phosphoramidites and activators.[5] Perform a trityl cation assay to monitor coupling efficiency at each step.[5] |
| Inefficient Capping | Ensure the capping reagents are fresh and properly prepared. Inefficient capping leads to the formation of n-1 deletion sequences that are difficult to separate from the full-length product. |
| Poor Deprotection | Use fresh deprotection reagents and ensure complete removal of all protecting groups. Incomplete deprotection can lead to a heterogeneous product mixture and lower yield of the desired oligonucleotide.[12][13] |
| Suboptimal Sulfurization (for phosphorothioates) | Ensure sulfurization reagents are fresh and anhydrous. Inefficient sulfurization can lead to lower stepwise yields compared to standard oxidation.[5] |
| Issues with Solid Support | For long oligonucleotides, consider using a support with a larger pore size to prevent steric hindrance as the chain elongates.[6] |
Issue 2: Presence of Deletion Sequences (n-1, n-2, etc.)
Symptoms:
-
Peaks corresponding to shorter oligonucleotides are observed in mass spectrometry or HPLC analysis.
-
Sequencing results confirm the absence of one or more bases.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Coupling | As with low yield, this is a primary cause. See solutions under "Low Coupling Efficiency" in Issue 1. |
| Ineffective Capping | If coupling fails, the unreacted chain must be capped to prevent it from participating in subsequent cycles. Ensure your capping solution is active and delivery is not obstructed. |
| Depurination | The acidic conditions used for detritylation can lead to the loss of purine (B94841) bases (depurination), creating an abasic site that is cleaved during the final basic deprotection, resulting in a truncated oligonucleotide.[14] Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can minimize depurination.[6] |
Issue 3: Presence of Insertion Sequences (n+1)
Symptoms:
-
A peak with a higher mass than the target oligonucleotide is observed in mass spectrometry.
-
Sequencing results show the addition of an extra base.
Possible Causes and Solutions:
| Cause | Solution |
| Premature detritylation of phosphoramidite | Some activators can be acidic enough to prematurely remove the DMT protecting group from the phosphoramidite monomer in solution. This can lead to the coupling of a dimer, resulting in an n+1 sequence.[6] Using a less acidic activator can mitigate this issue.[6] |
| Phosphoramidite Degradation | Improperly stored or old phosphoramidites can degrade, leading to side reactions and the potential for insertions. |
Issue 4: Base Mismatches or Modifications
Symptoms:
-
Mass spectrometry shows unexpected mass additions.
-
Sequencing reveals incorrect bases at specific positions.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotection | Residual protecting groups on the bases will result in a product with a higher mass. Ensure deprotection is complete by using fresh reagents and appropriate reaction times and temperatures.[12][15][16] |
| Oxidation of Phosphoramidites | Phosphoramidites are sensitive to oxidation. Ensure they are stored under an inert atmosphere and handled using anhydrous techniques. |
| Side Reactions during Deprotection | Certain protecting groups can be susceptible to side reactions during deprotection. For example, the use of ammonium (B1175870) hydroxide (B78521) can lead to the modification of some bases.[17] Consider alternative deprotection strategies for sensitive modifications.[13] |
Quantitative Data on Synthesis Errors
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides. [8][9][10][11]
| Oligonucleotide Length | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20mer | 68% | 83% | 91% |
| 50mer | 37% | 61% | 78% |
| 100mer | 14% | 37% | 61% |
| 150mer | 5% | 22% | 47% |
Table 2: Relative Frequency of Different Error Types in Synthetic Oligonucleotides.
| Error Type | Relative Frequency | Reference |
| Deletions | ~7 times more common than substitutions | [1][2] |
| Substitutions | Less common than deletions | [1][2] |
| Insertions | Occur at a lower frequency than deletions | [4] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Analysis
Objective: To assess the purity of the synthesized oligonucleotide and identify the presence of failure sequences.
Methodology:
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in a suitable aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[18]
-
Column: Use a reversed-phase column (e.g., C8 or C18) suitable for oligonucleotide separation.
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.[19]
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. A typical gradient is 0-50% Buffer B over 20-30 minutes.[19]
-
Detection: Monitor the elution profile at 260 nm.
-
Analysis: The full-length product should appear as the major peak. Shorter, failure sequences will typically elute earlier. The presence of multiple peaks indicates impurities.
Protocol 2: Mass Spectrometry (MS) for Oligonucleotide Analysis
Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify any modifications or truncations.
Methodology:
-
Sample Preparation: The oligonucleotide sample should be desalted prior to MS analysis. This can be achieved by ethanol (B145695) precipitation or using a desalting column.
-
Ionization Method: Electrospray ionization (ESI) is commonly used for oligonucleotides as it produces multiply charged ions, allowing for the analysis of large molecules on instruments with a lower mass-to-charge (m/z) range.[16][20] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another option.[16][20]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is typically used.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Deconvolution of this data will provide the molecular weight of the parent molecule. Compare the observed molecular weight with the calculated theoretical mass. Deviations can indicate sequence errors or incomplete deprotection.[16][20]
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for oligonucleotide sequence errors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Digital Quantification of Chemical Oligonucleotide Synthesis Errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. metabion.com [metabion.com]
- 9. biofabresearch.com [biofabresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. glenresearch.com [glenresearch.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. glenresearch.com [glenresearch.com]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. web.colby.edu [web.colby.edu]
Technical Support Center: Phosphoramidite Quality and Oligonucleotide Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical impact of phosphoramidite (B1245037) quality on the final purity of synthesized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the quality of phosphoramidites so critical for oligonucleotide synthesis?
The quality of phosphoramidites is paramount because they are the fundamental building blocks for oligonucleotide synthesis. The process involves a repetitive four-step cycle (deblocking, coupling, capping, and oxidation) where phosphoramidites are sequentially added to a growing oligonucleotide chain.[1][2] Any impurities present in the phosphoramidite starting material can be incorporated into the oligonucleotide sequence. Due to the repetitive nature of the synthesis, these impurities can accumulate, leading to a significant decrease in the purity of the final product.[1][3] For instance, a phosphoramidite with a 0.2% critical impurity level, used 8 times in the synthesis of a 20-mer oligonucleotide, can result in a final product containing 1.6% of that impurity.[1]
Q2: What are the common classes of impurities found in phosphoramidites?
Phosphoramidite impurities are generally categorized based on their reactivity and their potential impact on the final oligonucleotide product. The main classifications are:
-
Reactive and Critical Impurities: These are the most detrimental as they can be incorporated into the growing oligonucleotide chain and are difficult or impossible to separate from the desired full-length product.[1] An example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the chain elongation.[4]
-
Reactive but Noncritical Impurities: These impurities can react and be incorporated during synthesis, but the resulting modified oligonucleotides are easily detectable and can be separated from the final product during purification.[1]
-
Nonreactive and Noncritical Impurities: These do not participate in the coupling reaction and are typically washed away during the synthesis process.[1] Examples include hydrolyzed phosphoramidites (H-phosphonates) and oxidized P(V) species.[5]
Q3: What are the most common types of phosphoramidite impurities and their effects?
Several specific impurities are frequently encountered:
-
Oxidized Phosphoramidites (P(V) species): The phosphorus (III) center in a phosphoramidite is susceptible to oxidation, forming a P(V) species. This oxidized form is unreactive in the coupling step and will not be incorporated into the oligonucleotide chain.[5]
-
Hydrolyzed Phosphoramidites (H-phosphonates): Exposure to moisture can lead to the hydrolysis of the phosphoramidite, forming an H-phosphonate. This impurity is also inactive in the coupling reaction.[5]
-
"Reverse Amidite" (3'-DMT-5'-phosphoramidite): This is a structural isomer of the correct phosphoramidite. Its presence is highly critical as it can be incorporated into the oligonucleotide, leading to a disruption in the intended sequence.[1][4]
-
Acrylonitrile (B1666552) Adducts: A degradation pathway involving the elimination of acrylonitrile can lead to the formation of adducts with nucleobases, particularly thymine, resulting in a mass modification of +53 Da.[5]
Q4: How does moisture affect phosphoramidite quality and oligonucleotide synthesis?
Moisture is a significant cause of reduced coupling efficiency. Water reacts with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[6] This leads to an increase in truncated sequences (n-1, n-2, etc.). Therefore, using anhydrous solvents and ensuring proper storage and handling of phosphoramidites to prevent moisture exposure is critical.[6]
Q5: What are the typical acceptance criteria for phosphoramidite purity?
While acceptance criteria can vary between suppliers and for different applications (e.g., research vs. therapeutic), some general guidelines are:
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 99.0%[7] |
| Purity (by ³¹P NMR) | ≥ 98%[7] |
| Total Critical Impurities | ≤ 0.30%[7] |
| Any single Critical Impurity | ≤ 0.15%[7] |
| Total P(III) Impurities | ≤ 0.5%[7] |
| P(V) Impurities | < 1%[8] |
Troubleshooting Guide
This guide addresses common issues related to phosphoramidite quality that can lead to poor oligonucleotide synthesis outcomes.
Issue 1: Low Coupling Efficiency
-
Symptom: Consistently low yield of the full-length oligonucleotide product. Trityl cation assay shows a significant drop in absorbance after a particular coupling step.[6]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Phosphoramidite Quality | 1. Analyze the purity of the phosphoramidite lot using RP-HPLC and ³¹P NMR. 2. Ensure the purity meets the required specifications (typically ≥99%).[7] 3. If purity is low, use a fresh, high-quality lot of the phosphoramidite. |
| Presence of Moisture | 1. Use anhydrous acetonitrile (B52724) for all solutions.[6] 2. Ensure proper storage and handling of phosphoramidites to prevent hydrolysis.[5] 3. Check synthesizer lines for any potential moisture ingress. |
| Inefficient Phosphoramidite Activation | 1. Verify the concentration and quality of the activator (e.g., tetrazole, DCI). 2. Use a fresh solution of the activator. |
| Suboptimal Coupling Time | 1. For standard sequences, the default coupling time is usually sufficient. 2. For longer or more complex sequences, consider increasing the coupling time.[6] |
Issue 2: Presence of Unexpected Peaks in Final Oligo Analysis (HPLC/LC-MS)
-
Symptom: Multiple unexpected peaks are observed in the chromatogram of the purified oligonucleotide.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reactive Impurities in Phosphoramidite | 1. Characterize the unexpected peaks using LC-MS to determine their mass and potential structure. 2. This information can help trace the impurity back to a specific phosphoramidite. 3. Analyze the suspected phosphoramidite lot for the presence of this impurity. |
| Side Reactions During Synthesis | 1. Review the synthesis protocol for potential side reactions. For example, certain protecting groups may be labile under specific conditions. |
| Incomplete Deprotection | 1. Ensure the complete removal of all protecting groups from the bases, phosphate (B84403) backbone, and the 5'-hydroxyl group after synthesis. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is used to determine the purity of phosphoramidites.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1 mL/min.[8]
-
Temperature: Ambient.[8]
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[8]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B.
-
Data Analysis: The purity is calculated based on the total peak area. The main product often appears as a doublet of diastereomers.
Protocol 2: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Quality Control
This technique is highly specific for phosphorus-containing compounds and can identify and quantify the desired P(III) species and oxidized P(V) impurities.
-
Spectrometer: A standard NMR spectrometer with a phosphorus probe.
-
Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (B128534) (v/v).[8]
-
Sample Preparation: Prepare a sample at a concentration of approximately 0.3 g/mL.[8]
-
Pulse Program: A proton-decoupled pulse sequence is typically used.[8]
-
Data Analysis: The active P(III) phosphoramidite will show characteristic signals (often a doublet of diastereomers) in the range of 140-155 ppm.[9] Oxidized P(V) species and H-phosphonates will appear at different chemical shifts. The purity can be determined by integrating the respective signals.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
LC System: A UHPLC system is recommended for better resolution.[10]
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 2.6 µm).[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A suitable gradient to separate the main component from its impurities.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is preferred for accurate mass measurements.[10]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common.[8]
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 1.0 mg/mL.[10]
-
Data Analysis: The accurate mass measurements of the detected peaks are used to propose elemental compositions and identify potential impurities by comparing them to known degradation products or synthesis byproducts.
Visualizations
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: Classification of phosphoramidite impurities.
Caption: Troubleshooting flowchart for low oligo purity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Refinement of Deprotection Protocols for Sensitive Modifications
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of sensitive chemical modifications.
Troubleshooting Guides
This section addresses specific issues encountered during deprotection reactions. Each problem is presented in a question-and-answer format with potential causes and recommended solutions.
Section 1: Amine Protecting Groups (Fmoc & Boc)
Issue 1: Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Question: My HPLC analysis shows deletion sequences, and the Kaiser test is negative (yellow/brown), indicating incomplete Fmoc removal. What are the potential causes and solutions?
Potential Causes:
-
Steric Hindrance: Bulky neighboring amino acid side chains can physically block the piperidine (B6355638) base from accessing the Fmac group.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that prevent efficient reagent diffusion.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access to the growing peptide chain.[1]
-
Degraded Reagents: The piperidine solution may have degraded over time.[3]
Solutions:
-
Optimize Deprotection Time and Repetitions:
-
Modify the Deprotection Reagent:
-
Improve Solvation:
Issue 2: Side Reactions During Boc Deprotection
Question: I am observing unexpected side products after Boc deprotection with trifluoroacetic acid (TFA). What are these side products, and how can I prevent them?
Potential Causes:
-
Cationic Side Reactions: The tert-butyl cation generated during Boc removal is a reactive electrophile that can alkylate nucleophilic side chains, particularly tryptophan and methionine.[5][6]
-
Acid-Sensitive Functional Groups: Other protecting groups or functionalities in the molecule (e.g., tert-butyl esters, acetals) may be sensitive to the strong acidic conditions required for Boc deprotection.[5]
Solutions:
-
Use Scavengers:
-
Add cation scavengers to the cleavage cocktail to trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[7][8]
-
-
Optimize Cleavage Cocktail and Conditions:
-
For peptides with sensitive residues, use a tailored cleavage cocktail. For example, "Reagent K" (TFA/water/phenol/thioanisole/TIS) is suitable for peptides with multiple sensitive residues.[7]
-
Cool the reaction to 0°C to moderate the reaction rate and potentially reduce side reactions.[9]
-
Reduce the concentration of TFA, although this may require longer reaction times or a stronger acid system if deprotection is incomplete.[9]
-
-
Alternative Deprotection Methods for Highly Sensitive Substrates:
Section 2: Hydroxyl Protecting Groups (Silyl Ethers)
Question: I am struggling with the selective deprotection of a silyl (B83357) ether in a molecule with multiple protected hydroxyl groups. How can I achieve selectivity?
Potential Causes:
-
Similar Lability of Protecting Groups: Different silyl ethers may have overlapping reactivity profiles under standard deprotection conditions (e.g., fluoride (B91410) sources or acid).
Solutions:
-
Exploit Steric Hindrance:
-
Less sterically hindered silyl ethers are generally more labile to acid-catalyzed hydrolysis. The relative resistance to acid is: TMS < TES < TBS < TIPS < TBDPS.[4]
-
By carefully choosing the deprotection conditions (e.g., milder acid, shorter reaction time), a less hindered silyl group can often be removed in the presence of a more hindered one.
-
-
Fluoride Source and Conditions:
-
Orthogonal Silyl Protecting Groups:
-
Employ silyl groups with significantly different steric bulk to enhance selectivity during deprotection. For example, a primary alcohol protected as a TES ether can be selectively deprotected in the presence of a primary alcohol protected as a TBS ether.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy?
A1: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[7][11] This allows for the selective deprotection and modification of different functional groups within the same synthetic sequence. For example, in peptide synthesis, the Fmoc group (removed by base) is orthogonal to tert-butyl-based side-chain protecting groups (removed by acid).[11]
Q2: How can I monitor the completion of an Fmoc deprotection reaction?
A2: The completion of Fmoc deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, which gives a blue color in the presence of a free primary amine.[3] Quantitatively, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry at approximately 301 nm.[1]
Q3: What are some common side reactions during peptide cleavage from the resin?
A3: Besides the side reactions mentioned in the troubleshooting guide, other potential issues during peptide cleavage include:
-
Aspartimide formation: Particularly in sequences containing aspartic acid, the peptide backbone can cyclize to form a stable five-membered ring, leading to a loss of the desired product.[1]
-
Oxidation of methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.[3]
-
Reattachment of the peptide to the resin: Cationic species generated during cleavage can be attacked by electron-rich residues in the cleaved peptide, leading to its re-attachment to the resin.
Q4: Are there any non-acidic methods for Boc deprotection?
A4: While acidic conditions are most common, several non-acidic methods for Boc deprotection have been developed for substrates that are highly acid-sensitive. These include thermal deprotection and the use of certain Lewis acids.[5] Another reported method involves using iodine in methanol.
Quantitative Data Summary
The following tables summarize quantitative data on various deprotection protocols to aid in the selection of optimal conditions.
Table 1: Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Conditions | Crude Purity (%) | Yield (%) | Notes |
| Piperidine (PPR) | 20% in DMF | 2 x 10 min, RT | ~90% | ~73% | Standard reagent, can cause aspartimide formation.[12] |
| Piperazine/DBU (PZ/DBU) | 10% PZ, 2% DBU in DMF | 2 x 7 min, RT | ~97% | ~26% | Higher purity but significantly lower yield in some cases.[12] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 10 min, RT | Similar to PPR | Similar to PPR | A viable alternative to piperidine with potentially less toxicity. |
| Dipropylamine (DPA) | 25% in DMF | 2 x 10 min, RT | ~88% | ~65% | Can reduce aspartimide formation compared to piperidine. |
Table 2: Comparison of Cleavage Cocktails for Boc Deprotection
| Cleavage Cocktail | Composition (v/v) | Target Residues / Application | Crude Purity / Yield |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, good for Arg(Pmc/Pbf) | High yield and purity for many peptides. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg) | Generally provides high purity by minimizing various side reactions. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Peptides containing Arg(Mtr) | Effective for deprotecting the more acid-stable Mtr group. |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | Peptides without sensitive residues | A standard, effective cocktail for simple peptides.[7] |
| TFA/DCM/Anisole | TFA (49%), DCM (49%), Anisole (2%) | Peptoid synthesis on MBHA resin | Reported to give higher crude purity than 95% TFA for this specific application.[7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring complete coverage. Agitate for 2 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[1]
Protocol 2: General Boc Deprotection and Cleavage from Resin
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM).
-
Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the peptide-resin. A general guideline is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the suspension at room temperature for 1-3 hours. The optimal time depends on the specific peptide sequence and protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the cleaved peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups - Stability [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fiveable.me [fiveable.me]
- 10. fiveable.me [fiveable.me]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2'-O-Methyl and 2'-MOE Modifications for Enhanced Nuclease Resistance
For researchers and drug development professionals engineering therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. Chemical modifications to the sugar moiety of nucleotides are a cornerstone of this effort. Among the most widely adopted and studied are the 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) modifications. This guide provides an objective, data-driven comparison of their performance in conferring nuclease resistance, complete with experimental methodologies and visual aids to inform selection and experimental design.
Structural Differences and Mechanism of Action
Both 2'-OMe and 2'-MOE are modifications at the 2'-hydroxyl group of the ribose sugar. This position is critical, as it is recognized by many ribonucleases that initiate the degradation of RNA. By chemically modifying this group, the oligonucleotide's susceptibility to these enzymes is significantly reduced.
The primary difference lies in the chemical group attached. The 2'-OMe modification adds a small methyl group, whereas the 2'-MOE adds a larger methoxyethyl group. This structural variance influences not only nuclease resistance but also other critical properties like binding affinity and toxicity. The bulkier 2'-MOE group generally offers a higher degree of steric hindrance, which can more effectively block nuclease access to the phosphodiester backbone.
Caption: Comparison of 2'-OMe and 2'-MOE modification features.
Quantitative Comparison of Nuclease Resistance
Experimental data consistently demonstrates that while both modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides, 2'-MOE provides a superior level of protection. This is often attributed to the larger size of the methoxyethyl group, which provides more effective steric blocking of nuclease enzymes. The combination of these modifications with a phosphorothioate (B77711) (PS) backbone further amplifies this protective effect.
Below is a summary of representative data comparing the stability of oligonucleotides with these modifications in various biological media.
Table 1: Half-life (T₁/₂) of Modified Oligonucleotides in Biological Media
| Oligonucleotide Modification | Half-life in Human Serum (hours) | Half-life in Mouse Liver Homogenate (hours) | Reference |
| Unmodified (Phosphodiester) | < 0.5 | < 0.2 | Fictional, for illustration |
| 2'-OMe (Phosphodiester) | 8 - 12 | 4 - 6 | Fictional, for illustration |
| 2'-MOE (Phosphodiester) | 24 - 36 | 12 - 18 | Fictional, for illustration |
| 2'-OMe (Phosphorothioate) | > 48 | > 24 | Fictional, for illustration |
| 2'-MOE (Phosphorothioate) | > 72 | > 48 | Fictional, for illustration |
Note: The values in this table are illustrative and can vary significantly based on the specific oligonucleotide sequence, the number and position of modifications, and the specific experimental conditions.
Table 2: Relative Nuclease Degradation After 24h Incubation
| Oligonucleotide Modification | % Intact Oligonucleotide in Fetal Bovine Serum | % Intact Oligonucleotide with Snake Venom Phosphodiesterase | Reference |
| Unmodified | < 1% | < 1% | Fictional, for illustration |
| 2'-OMe | ~40% | ~30% | Fictional, for illustration |
| 2'-MOE | ~85% | ~75% | Fictional, for illustration |
Note: This table presents a simplified view. Actual degradation kinetics are complex and should be determined empirically for each specific oligonucleotide.
Experimental Protocols
Accurate assessment of nuclease resistance is critical. The following is a generalized protocol for a common in vitro assay used to compare oligonucleotide stability.
Protocol: In Vitro Oligonucleotide Stability Assay in Serum
1. Objective: To determine and compare the degradation rate of 2'-OMe and 2'-MOE modified oligonucleotides in the presence of serum nucleases.
2. Materials:
-
Test Oligonucleotides (e.g., Unmodified, 2'-OMe, 2'-MOE), typically 5'-labeled with a fluorescent dye (e.g., FAM) or radiolabel.
-
Fetal Bovine Serum (FBS) or Human Serum.[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Proteinase K.
-
Formamide (B127407) loading buffer.
-
Polyacrylamide gel (15-20%).
-
TBE Buffer (Tris/Borate/EDTA).
-
Gel imaging system.
3. Experimental Workflow:
Caption: Workflow for a typical in vitro nuclease stability assay.
4. Procedure:
-
Preparation: Thaw serum and other reagents on ice. Prepare working solutions of the oligonucleotides in PBS.
-
Reaction Setup: In separate microcentrifuge tubes for each time point and each oligonucleotide, combine the serum mix and the oligonucleotide solution to a final concentration of 1 µM oligonucleotide in 50% serum.[1]
-
Incubation: Incubate the reaction tubes in a water bath or heat block at 37°C.[1]
-
Time Points: At each designated time point (e.g., 0, 1, 4, 8, 24 hours), remove the corresponding tube from incubation and immediately stop the reaction. The 0-minute time point serves as the undegraded control.
-
Reaction Quenching: To stop nuclease activity, add Proteinase K and incubate further, or add a strong denaturant and place on ice.
-
Sample Preparation for Gel: Add an equal volume of formamide loading buffer to each quenched sample. Heat the samples at 95°C for 5 minutes to denature.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Analysis: Image the gel using an appropriate fluorescence scanner or phosphorimager. Quantify the band intensity of the full-length, intact oligonucleotide for each time point.
-
Calculation: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute control. Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (T₁/₂).
Summary and Recommendations
| Feature | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| Nuclease Resistance | Good | Excellent / Superior[2][3] |
| Binding Affinity (to RNA) | Increased | Highly Increased[2][3] |
| Steric Bulk | Low | High |
| Toxicity Profile | Generally low | Low, well-tolerated in clinical use[3] |
| Common Applications | siRNAs, antisense oligonucleotides | Antisense oligonucleotides (ASOs)[4], aptamers |
Key Takeaways:
-
Superior Stability: For applications requiring the highest level of nuclease resistance, 2'-MOE is the preferred modification.[2][3] Its bulky side chain provides a significant steric shield against enzymatic degradation.
-
Binding Affinity: Both modifications increase the thermal stability (Tm) of duplexes with RNA, but 2'-MOE generally confers a greater increase in binding affinity.[2]
-
Strategic Use in ASOs: In antisense applications, particularly for "gapmer" designs, 2'-MOE is frequently used in the "wings" of the oligonucleotide to protect the central DNA gap from exonuclease degradation.[4] This design allows for RNase H-mediated cleavage of the target RNA while maximizing the stability and drug-like properties of the ASO.[5]
-
Cost and Synthesis: 2'-OMe phosphoramidites are generally less expensive and can be incorporated with higher coupling efficiency than 2'-MOE, which may be a consideration for large-scale synthesis or for applications where maximal nuclease resistance is not the primary driver.
References
LNA vs. 2'-OMe: A Comparative Guide to Enhancing Antisense Oligonucleotide Potency
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic success. Among the most prevalent second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages and disadvantages in enhancing the potency, stability, and specificity of ASOs. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation antisense therapies.
At a Glance: LNA vs. 2'-OMe Modifications
Locked Nucleic Acid (LNA) is a bicyclic RNA analog where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This conformational rigidity pre-organizes the ASO for binding to its target RNA, resulting in a significant increase in binding affinity.[1][2] In contrast, 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[3][4] While also enhancing binding affinity and nuclease resistance, the effect of 2'-OMe is generally more moderate compared to LNA.[5][6]
Performance Comparison: A Data-Driven Analysis
The choice between LNA and 2'-OMe modifications impacts several key properties of an ASO, including binding affinity, nuclease resistance, in vitro and in vivo potency, and the potential for toxicity. The following tables summarize quantitative data from comparative studies.
Binding Affinity: Melting Temperature (Tm)
A higher melting temperature (Tm) indicates a stronger and more stable bond between the ASO and its target RNA. LNA modifications consistently demonstrate a superior ability to increase the Tm of an oligonucleotide duplex compared to 2'-OMe modifications.
| Modification | Increase in Tm per Modification (°C) | Reference |
| LNA | 1.5 - 4 | [5] |
| 2'-OMe | < 1 | [5] |
Table 1: Comparison of the increase in melting temperature (Tm) per modification for LNA and 2'-OMe ASOs.
Nuclease Resistance: Stability in Human Serum
Enhanced nuclease resistance is crucial for maintaining the therapeutic concentration and duration of action of an ASO in vivo. Both LNA and 2'-OMe modifications improve stability over unmodified DNA, with LNA showing a slight advantage in some studies.
| ASO Design | Half-life (t1/2) in Human Serum (hours) | Reference |
| Unmodified DNA | ~1.5 | [5] |
| LNA/DNA Gapmer (3 LNA at each end) | ~15 | [5] |
| 2'-OMe Gapmer | 12 | [5] |
| Phosphorothioate (B77711) (PS) | 10 | [5] |
Table 2: Nuclease resistance of LNA and 2'-OMe modified ASOs compared to unmodified DNA and phosphorothioate ASOs.
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In cell-based assays, LNA-modified ASOs frequently exhibit significantly lower IC50 values, indicating higher potency.
| ASO Design | Target | IC50 (nM) | Reference |
| LNA-DNA-LNA Gapmer | Vanilloid Receptor 1 (VR1) | 0.4 | [7][8] |
| 2'-O-Methyl RNA-DNA Gapmer | Vanilloid Receptor 1 (VR1) | ~220 | [7][8] |
| Phosphorothioate (PS) | Vanilloid Receptor 1 (VR1) | ~70 | [7][8] |
Table 3: In vitro potency of LNA and 2'-OMe gapmers in downregulating VR1 expression.
In Vivo Potency and Toxicity Profile
While LNA's high binding affinity often translates to superior potency in vivo, it has also been associated with a significant risk of hepatotoxicity.[9][10][11] This toxicity is a major consideration in the therapeutic development of LNA-based ASOs.[12] In contrast, 2'-O-Methoxyethyl (2'-MOE), a closely related modification to 2'-OMe with similar properties, has shown a better safety profile in clinical applications.[9][11]
| Modification | In Vivo Potency | Hepatotoxicity | Reference |
| LNA | Up to 5-fold greater mRNA reduction in mouse liver compared to MOE ASOs.[9][10] | Profound hepatotoxicity observed, including increased serum transaminases and hepatocellular necrosis.[9][10][12] | [9][10][12] |
| 2'-MOE | Effective mRNA reduction without evidence of toxicity in corresponding studies.[9][11] | No significant hepatotoxicity reported in comparative studies.[9][11] | [9][11] |
Table 4: In vivo performance and toxicity comparison of LNA and 2'-O-Methoxyethyl (MOE) modified ASOs.
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms and experimental processes discussed in this guide.
Experimental Protocols
The data presented in this guide are derived from standard methodologies in the field of oligonucleotide therapeutics. Below are generalized protocols for the key experiments cited.
Melting Temperature (Tm) Determination
-
Oligonucleotide Preparation: ASOs and their complementary RNA targets are synthesized, purified, and quantified.
-
Annealing: The ASO and target RNA are mixed in a buffered solution (e.g., phosphate-buffered saline) at equimolar concentrations. The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for duplex formation.
-
Thermal Denaturation: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the absorbance versus temperature curve.
Nuclease Resistance Assay
-
Oligonucleotide Incubation: The modified ASO is incubated in human serum or a solution containing specific nucleases (e.g., 3'-exonucleases) at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The integrity of the ASO in each aliquot is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Half-Life Calculation: The percentage of intact ASO at each time point is quantified, and the half-life (t1/2) is calculated by fitting the data to an exponential decay model.
In Vitro Potency Assay (IC50 Determination)
-
Cell Culture: A relevant cell line expressing the target gene is cultured under standard conditions.
-
ASO Transfection: Cells are treated with a range of ASO concentrations using a suitable transfection agent (e.g., cationic lipids).[13]
-
Incubation: The cells are incubated with the ASO for a defined period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Target RNA Quantification: Total RNA is extracted from the cells, and the level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[13]
-
Data Analysis: The percentage of target mRNA reduction is plotted against the ASO concentration, and the IC50 value is calculated using a dose-response curve fitting model.[14]
In Vivo Efficacy and Toxicity Studies
-
Animal Model: An appropriate animal model (e.g., mice) is selected.
-
ASO Administration: The ASO is administered to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.
-
Tissue Collection: After a specified treatment period, animals are euthanized, and target tissues (e.g., liver) are collected.
-
Efficacy Assessment: Target mRNA levels in the collected tissues are quantified by RT-qPCR to determine the extent of gene knockdown.
-
Toxicity Evaluation: Blood samples are collected for analysis of serum transaminases (e.g., ALT, AST) as indicators of liver toxicity.[9][10] Tissues are also processed for histopathological examination to identify any cellular damage.[9][10]
Conclusion
The selection between LNA and 2'-OMe modifications for antisense oligonucleotide design involves a trade-off between potency and safety. LNA offers unparalleled binding affinity, leading to exceptional in vitro and in vivo potency.[2][7] However, this is often accompanied by a significant risk of hepatotoxicity, which remains a hurdle for its broad therapeutic application.[9][12] 2'-OMe provides a more moderate enhancement of ASO properties, resulting in a generally better-tolerated profile, though with lower potency compared to LNA.[5][7]
For applications where maximal potency is paramount and potential toxicity can be managed, LNA is a powerful tool. For many therapeutic programs, however, the improved safety profile of 2'-OMe and related modifications like 2'-MOE may be more desirable. The future of ASO therapeutics will likely involve the continued exploration of novel chemical modifications and strategic combinations of existing ones to optimize the balance between efficacy and safety for each specific therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncardia.com [ncardia.com]
- 14. marinbio.com [marinbio.com]
A Comparative Guide to the In Vivo Stability of 2'-O-Methyl and Phosphorothioate Oligonucleotides
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide therapeutics is a critical determinant of their efficacy and dosing regimen. This guide provides an objective comparison of two of the most widely utilized chemical modifications designed to enhance oligonucleotide stability: 2'-O-Methyl (2'-OMe) and phosphorothioate (B77711) (PS) linkages. The following sections present a summary of their performance based on experimental data, detailed methodologies for assessing in vivo stability, and visual representations of key concepts.
Quantitative Comparison of In Vivo Stability
The in vivo stability of oligonucleotides is primarily dictated by their resistance to degradation by nucleases. Unmodified oligonucleotides are rapidly cleared from circulation, with a half-life of approximately 5 minutes in plasma. Chemical modifications like 2'-OMe and PS linkages are introduced to significantly extend this half-life, thereby increasing the therapeutic window.
| Modification Type | In Vivo Half-Life (Plasma) | Key Stability Features | Primary Nuclease Degradation Pathway |
| Unmodified Oligonucleotide | ~ 5 minutes | Rapidly degraded by endo- and exonucleases. | Susceptible to both endonuclease and exonuclease cleavage. |
| Phosphorothioate (PS) | Biphasic: Distribution t½: 0.53-0.83 hours; Elimination t½: 35-50 hours[1] | Significantly enhanced resistance to a broad range of nucleases. Increased plasma protein binding, which reduces renal clearance. | Primarily degraded by 3'-exonucleases, such as nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) in plasma.[2] |
| 2'-O-Methyl (2'-OMe) | Data often presented for 2'-OMe in combination with a PS backbone, which shows a long half-life. 2'-OMe modification alone provides 5- to 10-fold increased resistance to DNases compared to unmodified DNA. | Provides steric hindrance that protects against endonuclease cleavage. Does not significantly protect against exonucleases. | Primarily susceptible to 3'- and 5'-exonucleases if not end-capped. |
| 2'-O-Methyl + Phosphorothioate | Long elimination half-lives, often multiple days depending on the tissue.[3] The addition of 2'-O-alkyl modifications to a PS backbone does not substantially alter plasma pharmacokinetics. | Combines the broad nuclease resistance of the PS backbone with the endonuclease resistance of the 2'-OMe modification, resulting in a highly stable oligonucleotide. | Slow degradation primarily by 3'-exonucleases. |
Experimental Protocols
The assessment of in vivo oligonucleotide stability is crucial for preclinical development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical study to determine the pharmacokinetic profile of a modified oligonucleotide in mice.
1. Animal Model:
-
Male BALB/c mice (6-8 weeks old).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least 3 days before the experiment.
2. Oligonucleotide Administration:
-
Administer the 2'-OMe or phosphorothioate modified oligonucleotide via intravenous (IV) tail vein injection.
-
A typical dose is 5-10 mg/kg body weight.
-
A control group receives a saline injection.
3. Sample Collection:
-
Collect blood samples (~50-100 µL) via retro-orbital bleeding or tail vein sampling at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) post-injection.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
At the end of the time course, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, spleen).
-
Store all plasma and tissue samples at -80°C until analysis.
4. Oligonucleotide Extraction from Plasma and Tissue:
-
Plasma:
-
Thaw plasma samples on ice.
-
Perform solid-phase extraction (SPE) using a specialized oligonucleotide purification cartridge. This is often a mixed-mode SPE that combines anion exchange and reversed-phase chromatography.[1][2]
-
Alternatively, use a liquid-liquid extraction (LLE) with phenol/chloroform followed by SPE.[4]
-
-
Tissue:
-
Weigh a portion of the frozen tissue (~50-100 mg).
-
Homogenize the tissue in a lysis buffer.
-
Treat the homogenate with Proteinase K to digest proteins that may be bound to the oligonucleotide.
-
Proceed with SPE or LLE-SPE for oligonucleotide extraction.[5]
-
5. Analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A high-performance liquid chromatography system coupled with a UV detector or a mass spectrometer.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase: An ion-pairing reversed-phase (IP-RP) method is commonly used. This typically involves a mobile phase containing an ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in a gradient with an organic solvent such as acetonitrile.[1][6]
-
Analysis:
-
Reconstitute the extracted oligonucleotide in an appropriate buffer.
-
Inject the sample into the HPLC or LC-MS system.
-
Quantify the concentration of the intact oligonucleotide and its metabolites based on the peak area in the chromatogram, using a standard curve generated with known concentrations of the oligonucleotide.
-
The half-life and other pharmacokinetic parameters are then calculated from the concentration-time data.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in oligonucleotide degradation and stability assessment, the following diagrams have been generated using the DOT language.
Caption: Nuclease degradation pathways for unmodified and phosphorothioate oligonucleotides.
Caption: Nuclease resistance mechanisms of 2'-OMe and combined 2'-OMe + PS modifications.
Caption: Experimental workflow for in vivo oligonucleotide stability assessment.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 6. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitigating Off-Target Effects of siRNAs with 2'-O-Methyl Modification
In the realm of RNA interference (RNAi), small interfering RNAs (siRNAs) are powerful tools for specific gene silencing. However, a significant challenge in their therapeutic and research application is the prevalence of off-target effects, where siRNAs modulate the expression of unintended genes. These effects can arise from various mechanisms, most notably through miRNA-like binding to transcripts with partial sequence complementarity. This guide provides a comprehensive comparison of standard siRNAs and those incorporating 2'-O-Methyl (2'-OMe) modifications, a chemical strategy designed to enhance specificity and reduce off-target gene silencing.
Understanding siRNA Off-Target Effects
The 2'-O-Methyl Modification Solution
To address this challenge, chemical modifications of the siRNA duplex have been explored. Among the most effective is the site-specific incorporation of a 2'-O-methyl (2'-OMe) group on the ribose sugar of the siRNA backbone[1][6]. This modification has been shown to significantly reduce off-target effects without compromising on-target silencing activity[4][7][8][9].
The prevailing hypothesis for this improved specificity is that the bulky methyl group at the 2' position creates steric hindrance[7][8][9]. This steric clash interferes with the base-pairing between the modified siRNA seed region and partially complementary off-target mRNAs within the RNA-Induced Silencing Complex (RISC), thereby preventing their unintended silencing.
Positional Effects of 2'-O-Methyl Modification
Research has revealed that the placement of the 2'-OMe modification within the siRNA guide strand is critical to its efficacy in reducing off-target effects while maintaining on-target activity.
-
Seed Region (Positions 2-8):
-
Positions 2-5: Modifications in this sub-region are particularly effective at inhibiting off-target effects. The steric hindrance introduced by the 2'-OMe group in this critical recognition area appears to be sufficient to disrupt miRNA-like binding to off-target transcripts without affecting the binding to the perfectly matched on-target mRNA[3][10]. A single 2'-OMe modification at position 2 of the guide strand has been demonstrated to be a key determinant in reducing the silencing of a majority of off-target transcripts[4].
-
Positions 6-8: In contrast, 2'-OMe modifications in this latter part of the seed region may enhance both on-target and off-target activities, potentially due to increased binding stability with target transcripts[3][10].
-
-
Other Positions: While seed region modifications are paramount for reducing miRNA-like off-targets, modifications outside this region can also influence siRNA performance. For instance, 2'-OMe modifications can also reduce the innate immune response sometimes triggered by siRNAs by decreasing their recognition by Toll-like receptors (TLRs)[6][11]. However, modifications at the 3' terminus can sometimes negatively impact silencing activity, depending on the length of the guide strand[12][13].
Comparative Performance: Unmodified vs. 2'-O-Methyl Modified siRNAs
Experimental data consistently demonstrates the superiority of 2'-O-Methyl modified siRNAs in terms of specificity.
Table 1: On-Target vs. Off-Target Silencing
| siRNA Type | On-Target Silencing Efficiency | Number of Off-Target Transcripts Downregulated | Magnitude of Off-Target Silencing | Reference |
| Unmodified siRNA | High | High | Significant | [4] |
| 2'-OMe Modified siRNA (at position 2 of guide strand) | High (unaffected) | Significantly Reduced (~80% reduction) | Reduced | [4] |
| Unmodified siRNA | High | High | Dose-dependent | [14] |
| 2'-OMe Modified siRNA | High | Reduced | Reduced at equivalent concentrations | [14] |
| Unmodified siRNA | High | High | - | [7][8] |
| 2'-OMe Modified siRNA (in seed region) | High (unaffected) | Significantly Reduced | Reduced | [7][8] |
Table 2: Phenotypic Effects
| siRNA Type | Target Gene | Desired Phenotype | False-Positive Phenotype (e.g., Growth Inhibition) | Correlation between Off-Target Silencing and False-Positive Phenotype | Reference |
| Unmodified siRNA | Various | Achieved | High incidence | High (R² = 0.73) | [15] |
| 2'-OMe Modified siRNA (at position 2 of guide strand) | Various | Achieved | Significantly Reduced | Low | [15] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key processes.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 7. ui-tei.rnai.jp [ui-tei.rnai.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base Modification Strategies to Modulate Immune Stimulation by an siRNA [escholarship.org]
- 12. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Efficacy of 2'-O-Methyl Modified ASOs in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate antisense oligonucleotide (ASO) chemistry is a critical step in achieving potent and specific gene silencing. Among the various modifications, the 2'-O-methyl (2'-OMe) modification represents a significant advancement over first-generation phosphorothioate (B77711) (PS) ASOs, offering a nuanced balance of efficacy, stability, and reduced toxicity. This guide provides an objective comparison of 2'-OMe ASOs with other common modifications, supported by experimental data from cell culture studies.
Mechanism of Action of Antisense Oligonucleotides
ASOs are short, single-stranded synthetic nucleic acids that bind to a specific mRNA sequence, thereby modulating gene expression. The primary mechanism for many ASOs, including those with 2'-OMe modifications in a "gapmer" design, is the induction of RNase H-mediated degradation of the target mRNA.
Figure 1: Mechanism of RNase H-dependent ASO activity.
Comparative Performance of ASO Modifications
The efficacy of ASOs is significantly influenced by their chemical modifications. These modifications are designed to increase nuclease resistance, enhance binding affinity to the target RNA, and reduce off-target toxicity. Here, we compare 2'-OMe ASOs with phosphorothioate (PS), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acid (LNA) modifications.
Quantitative Comparison of ASO Efficacy and Properties
The following tables summarize key performance metrics from various cell culture studies.
| ASO Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| 2'-OMe | VR1 | - | ~220 | [1] |
| Phosphorothioate (PS) | VR1 | - | ~70 | [1] |
| LNA | VR1 | - | 0.4 | [1] |
| siRNA | VR1 | - | 0.06 | [1] |
Table 1: Comparison of IC50 values for different ASO modifications targeting Vanilloid Receptor 1 (VR1) mRNA. Lower IC50 indicates higher potency.
| ASO Modification | Target RNA | Melting Temperature (Tm) of ASO:RNA Duplex (°C) | Reference |
| Unmodified DNA | - | < S-ODN:RNA | [2][3] |
| Phosphorothioate (S-ODN) | bcl-2 mRNA | < Normal DNA:RNA | [2][3] |
| 2'-OMe (Me-S-ODN) | bcl-2 mRNA | > Normal DNA:RNA | [2][3] |
| 2'-OMe PS | Dmd transcript | 60.6 | [4] |
| 2'-OMe PS with DNA segment at 3'-end | Dmd transcript | 59.2 | [4] |
| 2'-OMe PS with DNA segment in center | Dmd transcript | 39.4 | [4] |
| LNA(T)-PS | Complementary RNA | ~94 | [5] |
| 2'-OMe/thioPACE (Oligo 1) | Complementary RNA | ~94 | [5] |
| LNA(T)-PS with additional 2'-OMe (Oligo 2) | Complementary RNA | 109.2 | [5] |
Table 2: Melting temperatures (Tm) of ASO:RNA duplexes. Higher Tm indicates greater binding affinity and stability.
| ASO Modification | Key Findings in Cell Culture | Reference |
| 2'-OMe | Reduced non-specific toxic effects on cell growth compared to PS-ODNs.[2][3] As effective as PS-ODNs in reducing Bcl-2 protein levels at 0.1 µM.[2][3] Less prone to non-specific protein binding than PS-ODNs.[2][3] | [2][3] |
| 2'-MOE | Consistently more effective at suppressing RNA levels than 2'-OMe ASOs across multiple target sites.[6] Enhanced nuclease resistance and increased binding affinity.[6] | [6] |
| LNA | Significantly more potent than PS and 2'-OMe ASOs.[1] However, can be associated with higher toxicity.[7] | [1][7] |
| Phosphorothioate (PS) | Prone to non-specific protein binding and can cause toxicity at high concentrations.[2][6] | [2][6] |
Table 3: Summary of key qualitative findings for different ASO modifications in cell culture.
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
General Cell Culture and Transfection Protocol
This protocol is a generalized representation based on methodologies reported in the cited literature.[2][5][6]
Figure 2: General experimental workflow for ASO transfection.
Cell Lines:
-
T24 (Human bladder cancer cells): Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum.[2]
-
HeLa (Human cervical cancer cells): Commonly used for transfection studies.[6]
-
GM04281 (Human fibroblast cells): Used for studying huntingtin (HTT) gene expression.[5]
-
STHdhQ7/Q111 (Mouse striatal neuron-derived cells): Used for studying huntingtin (HTT) gene expression.[5]
Transfection Reagents:
-
Cationic lipids such as Lipofectamine are frequently used to facilitate ASO uptake into cells.[5][6]
Analysis of ASO Efficacy:
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Used to quantify the levels of target mRNA relative to a housekeeping gene to determine the extent of mRNA knockdown.[6]
-
Western Blotting: Used to measure the levels of the target protein to confirm that mRNA knockdown translates to a reduction in protein expression.[1][2][5]
Discussion and Conclusion
The choice of ASO modification is a trade-off between potency, specificity, and toxicity.
-
Phosphorothioate (PS) modifications are essential for nuclease resistance but can lead to non-specific protein binding and associated toxicity.[2][6]
-
2'-O-Methyl (2'-OMe) modification, typically in combination with a PS backbone, offers a significant improvement by reducing non-specific effects and increasing binding affinity compared to PS alone.[2][3] While generally less potent than 2'-MOE and LNA modifications, 2'-OMe ASOs provide a favorable balance of efficacy and safety for many applications.
-
2'-O-Methoxyethyl (2'-MOE) modifications generally provide greater potency than 2'-OMe ASOs and are a widely used "second-generation" modification.[6]
-
Locked Nucleic Acid (LNA) modifications offer the highest binding affinity and potency but can also exhibit increased toxicity, which may limit their therapeutic application.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of DNA segments in 2′-modified RNA sequences in designing efficient splice switching antisense oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00878A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. idtdna.com [idtdna.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking 2'-OMe-dA(bz) Phosphoramidites from Different Vendors
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the quality of phosphoramidite (B1245037) building blocks is paramount. The performance of 2'-O-Methyl-N6-benzoyl-deoxyadenosine (2'-OMe-dA(bz)) phosphoramidite, a key modification for enhancing nuclease resistance and binding affinity, can vary between vendors. This guide provides a comprehensive framework for the in-house benchmarking of 2'-OMe-dA(bz) phosphoramidites from different suppliers, ensuring the selection of high-quality reagents for successful oligonucleotide synthesis.
Key Performance Indicators for Phosphoramidite Quality
The quality of a phosphoramidite directly impacts the yield and purity of the final oligonucleotide product.[1] Key performance indicators to assess include:
-
Purity of the Phosphoramidite: The presence of impurities can significantly reduce coupling efficiency.[1]
-
Coupling Efficiency: This is the most critical factor for the overall yield of the full-length oligonucleotide.[1]
-
Purity of the Synthesized Oligonucleotide: The quality of the phosphoramidite will be reflected in the purity of the final product.
-
Thermal Stability (Tm) of the Modified Duplex: For oligonucleotides with 2'-OMe modifications, the thermal stability of the resulting duplex is a crucial functional parameter.[2]
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of 2'-OMe-dA(bz) phosphoramidites from different vendors, all quantitative data should be summarized in structured tables. Below are template tables for organizing the experimental results.
Table 1: Purity Analysis of 2'-OMe-dA(bz) Phosphoramidite
| Vendor | Lot Number | Purity by HPLC (%) | Purity by 31P NMR (%) | Water Content (%) |
| Vendor A | ||||
| Vendor B | ||||
| Vendor C |
Table 2: Performance in Oligonucleotide Synthesis
| Vendor | Lot Number | Average Coupling Efficiency (%) | Final Oligonucleotide Purity by HPLC (%) |
| Vendor A | |||
| Vendor B | |||
| Vendor C |
Table 3: Characterization of Synthesized Oligonucleotide
| Vendor | Lot Number | Observed Molecular Weight (Mass Spectrometry) | Theoretical Molecular Weight | Thermal Melting Temperature (Tm) (°C) |
| Vendor A | ||||
| Vendor B | ||||
| Vendor C |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline the key experiments for benchmarking 2'-OMe-dA(bz) phosphoramidites.
Purity Analysis of 2'-OMe-dA(bz) Phosphoramidite
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to determine the purity of the phosphoramidite raw material.[3][4]
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 µM particle size)[3]
-
Mobile Phase A: 0.1M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0)[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: A suitable gradient to separate the phosphoramidite from its impurities.
-
Flow Rate: 1 mL/min[3]
-
Temperature: Ambient[3]
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of approximately 1.0 mg/mL.[3]
b) 31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy
31P NMR is a powerful technique to assess the purity of phosphoramidites by detecting the phosphorus (III) content.[3][5]
-
Spectrometer: A standard NMR spectrometer.
-
Solvent: Anhydrous CDCl3 containing 1% triethylamine.[3]
-
Sample Preparation: Prepare a sample of approximately 0.3 g/mL.[3]
-
Analysis: The phosphoramidite should appear as two distinct peaks corresponding to the two diastereomers.[3][5] The purity is determined by the ratio of the area of the phosphoramidite peaks to the total area of all phosphorus-containing species.
Oligonucleotide Synthesis and Coupling Efficiency Determination
A short, well-defined oligonucleotide sequence should be synthesized using the phosphoramidites from each vendor.
-
Synthesis Scale: 0.2 to 1.0 µmol scale is sufficient for analytical purposes.
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[1]
-
Coupling Time: A coupling time of 6 minutes is often recommended for 2'-OMe phosphoramidites to optimize efficiency.[2][6]
-
Coupling Efficiency Calculation: The coupling efficiency can be determined by measuring the absorbance of the trityl cation released during the deblocking step. The following formula can be used:
-
Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
Analysis of the Synthesized Oligonucleotide
a) Purity Analysis by HPLC
The purity of the crude, deprotected oligonucleotide is a direct reflection of the phosphoramidite's performance.
-
Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18).
-
Mobile Phase: Use an ion-pairing reagent such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA) in the mobile phase.
-
Gradient: A gradient of acetonitrile in the aqueous mobile phase is used to elute the oligonucleotide.
-
Detection: UV at 260 nm.
b) Identity Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm that the correct oligonucleotide has been synthesized.[7][8] Both MALDI-TOF and ESI-MS are commonly used techniques.[7]
-
Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.
-
Analysis: The observed molecular weight should be compared to the calculated theoretical molecular weight of the target oligonucleotide.
Thermal Denaturation (Melting Temperature, Tm) Analysis
The thermal stability of a duplex containing the 2'-OMe-dA modification is a critical performance parameter.[2]
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Sample Preparation: Anneal the synthesized oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Procedure: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/min).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the first derivative of the melting curve.
Visualizing the Workflow
To provide a clear overview of the benchmarking process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for assessing the purity of incoming 2'-OMe-dA(bz) phosphoramidite.
Caption: Workflow for oligonucleotide synthesis and subsequent performance evaluation.
By systematically applying these protocols and organizing the data as suggested, researchers can make informed, evidence-based decisions when selecting a vendor for 2'-OMe-dA(bz) phosphoramidite, ultimately contributing to the success and reproducibility of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. usp.org [usp.org]
- 4. waters.com [waters.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. shop.hongene.com [shop.hongene.com]
- 7. idtdna.com [idtdna.com]
- 8. web.colby.edu [web.colby.edu]
Unraveling RNase H Cleavage Efficiency: A Comparative Guide to 2'-O-Methyl-DNA Gapmers
For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, this guide provides an objective comparison of the RNase H cleavage activity of 2'-O-Methyl-DNA (2'-O-Me-DNA) gapmers against other antisense oligonucleotide (ASO) designs. Supported by experimental data, this document delves into the performance, protocols, and underlying mechanisms governing this crucial aspect of gene silencing.
The strategic design of antisense oligonucleotides is paramount for achieving potent and specific gene expression knockdown. Gapmer ASOs, characterized by a central DNA "gap" flanked by modified nucleic acid "wings," are engineered to elicit RNase H-mediated degradation of a target RNA molecule. The choice of chemical modification in the wings significantly influences the ASO's properties, including binding affinity, nuclease resistance, and the efficiency of RNase H recruitment and cleavage. This guide focuses on the performance of gapmers featuring 2'-O-Methyl modifications, a widely utilized and cost-effective chemistry, in comparison to other popular alternatives such as Locked Nucleic Acid (LNA).
Performance Comparison: 2'-O-Methyl-DNA Gapmers vs. Alternatives
The efficacy of gapmer ASOs is often evaluated by their ability to reduce the expression of a target gene, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes a comparative analysis of the in vitro potency of different gapmer chemistries targeting the vanilloid receptor subtype 1 (VR1) mRNA.
| Oligonucleotide Type | Modification | IC50 (nM) | Fold Difference vs. 2'-O-Me | Reference |
| 2'-O-Methyl Gapmer | 2'-O-Methyl RNA wings, DNA gap | ~220 | 1x | [1] |
| Phosphorothioate (PS) | Unmodified DNA with PS backbone | ~70 | 3.1x more potent | [1] |
| LNA Gapmer | LNA wings, DNA gap | 0.4 | 550x more potent | [1] |
| siRNA | Double-stranded RNA | 0.06 | 3667x more potent | [1] |
Key Observations:
-
LNA gapmers demonstrate significantly higher potency in vitro compared to 2'-O-Me-DNA gapmers, with a 550-fold lower IC50 in the cited study[1]. This is largely attributed to the high binding affinity conferred by LNA modifications.
-
Phosphorothioate (PS) ASOs , representing an earlier generation of antisense technology, show intermediate potency, being approximately 3-fold more potent than the 2'-O-Me gapmer in this specific experiment[1].
-
While not a gapmer, siRNA is included for context as a powerful gene silencing tool, exhibiting the highest potency in this comparison[1].
Further insights into the enzymatic activity of RNase H with modified ASOs come from kinetic studies. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's binding affinity for the substrate. A lower Km suggests a higher affinity. The catalytic efficiency is often represented by the kcat/Km ratio.
The following table presents kinetic parameters for the RNase H-mediated cleavage of an RNA strand when hybridized to AONs containing 2'-O-Me modifications compared to a native DNA/RNA hybrid.
| AON Modification | Km (nM) | Vmax (nM/min) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) | Fold Change in kcat/Km vs. Native | Reference |
| Native (Unmodified DNA) | 12.5 | 1.0 | 0.20 | 0.016 | 1x | [2][3] |
| 2'-O-Me-T (single mod.) | 21.7 | 1.4 | 0.28 | 0.013 | ~0.8x | [2][3] |
Key Observations:
-
The presence of a single 2'-O-Me modification in the DNA strand of the AON/RNA hybrid resulted in a higher Km value compared to the native duplex, suggesting a decrease in the binding affinity of RNase H for the modified substrate[2][3].
-
While the maximal velocity (Vmax) and catalytic rate (kcat) were slightly increased for the 2'-O-Me modified AON, the overall catalytic efficiency (kcat/Km) was slightly reduced compared to the unmodified control[2][3]. This indicates that while the enzyme may process the substrate slightly faster once bound, the initial binding is less efficient.
Experimental Protocols
Accurate assessment of RNase H cleavage activity is crucial for the development of effective antisense therapies. Below are detailed methodologies for key experiments.
In Vitro RNase H Cleavage Assay
This protocol outlines the steps to assess the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA in a cell-free system.
Materials:
-
Target RNA (radiolabeled or fluorescently tagged)
-
Gapmer ASO (e.g., 2'-O-Me-DNA gapmer)
-
RNase H Reaction Buffer (e.g., 10x buffer: 200 mM Tris-HCl pH 7.5, 200 mM KCl, 100 mM MgCl2, 10 mM DTT)
-
Recombinant RNase H1 enzyme
-
Nuclease-free water
-
EDTA solution (e.g., 0.5 M) to stop the reaction
Procedure:
-
Annealing of ASO and Target RNA:
-
In a nuclease-free microcentrifuge tube, combine the target RNA and the gapmer ASO in a suitable molar ratio (e.g., 1:10) in nuclease-free water.
-
Add 10x RNase H Reaction Buffer to a final concentration of 1x.
-
Heat the mixture to 90-95°C for 2-3 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature (approximately 30-60 minutes) to facilitate annealing of the ASO to the target RNA, forming an RNA/DNA heteroduplex.
-
-
RNase H Cleavage Reaction:
-
Pre-warm the annealed RNA/ASO duplex to 37°C for 5-10 minutes.
-
Initiate the cleavage reaction by adding a pre-determined amount of RNase H1 enzyme to the tube. The optimal enzyme concentration may need to be determined empirically.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding EDTA solution to a final concentration of 25-50 mM. EDTA chelates the Mg2+ ions required for RNase H activity.
-
Place the tubes on ice immediately.
-
-
Analysis of Cleavage Products:
-
The cleavage products are typically analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
Analysis of Cleavage Products by Denaturing PAGE
This protocol describes the separation and visualization of RNA cleavage products.
Materials:
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7-8 M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
Formamide-based loading dye
-
RNA size markers
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner for visualization
Procedure:
-
Sample Preparation:
-
To each terminated reaction sample, add an equal volume of formamide-based loading dye.
-
Heat the samples at 95°C for 3-5 minutes to ensure complete denaturation.
-
Quickly chill the samples on ice before loading.
-
-
Gel Electrophoresis:
-
Assemble the gel electrophoresis apparatus with the denaturing polyacrylamide gel and TBE running buffer.
-
Pre-run the gel for 30-60 minutes to ensure uniform temperature.
-
Load the denatured samples and RNA size markers into the wells.
-
Run the gel at a constant voltage until the dye front reaches the desired position.
-
-
Visualization and Quantification:
-
Carefully transfer the gel onto a phosphor screen (for radiolabeled RNA) or place it on a fluorescence scanner (for fluorescently tagged RNA).
-
Expose the screen or scan the gel to visualize the full-length RNA and the cleavage products.
-
Quantify the band intensities using appropriate software. The percentage of cleaved RNA can be calculated as: (Intensity of Cleavage Products) / (Intensity of Full-Length RNA + Intensity of Cleavage Products) * 100%.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the RNase H cleavage pathway and the experimental workflow.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
